TCO-PEG12-acid
Description
Properties
Molecular Formula |
C36H67NO16 |
|---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |
InChI Key |
FVJWPXWJNGHBBI-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG12-acid: An In-depth Technical Guide to its Principle of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG12-acid, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into its core principle of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its application in creating precisely engineered biomolecular conjugates.
Core Principle of Action: A Two-Step Orthogonal Strategy
This compound is a molecule designed for the stable and specific linkage of two entities, typically a biomolecule and a payload (e.g., a small molecule drug, a fluorescent dye, or another protein). Its action is based on a two-step bioconjugation strategy that leverages two distinct and orthogonal reactive handles: a terminal carboxylic acid and a trans-cyclooctene (B1233481) (TCO) group. These are separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.
The first step involves the conjugation of the carboxylic acid to a primary amine-containing biomolecule. This is typically achieved through the formation of a stable amide bond, a reaction facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate enhances coupling efficiency and stability.[1][2]
The second step utilizes the unique reactivity of the TCO group in a bioorthogonal "click chemistry" reaction. Specifically, the TCO moiety reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[4][5] The reaction forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[4]
The PEG12 spacer plays a crucial role by enhancing the aqueous solubility of the linker and the resulting conjugate, reducing steric hindrance during the conjugation reactions, and potentially improving the pharmacokinetic profile of the final bioconjugate.[5][6]
Quantitative Data
The efficiency and stability of bioconjugates are critical parameters. Below are tables summarizing key quantitative data related to the TCO-tetrazine ligation and the influence of PEG linkers.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | TCO reacting with a tetrazine | [4] |
| TCO Reactivity Increase with PEGylation | >4-fold increase | Incorporation of a 4-unit PEG chain | [7] |
| Conjugation Efficiency (TCO-tetrazine reaction) | >95% | General for TCO-tetrazine ligation | [8] |
| Parameter | Observation | Conditions | Reference |
| Half-life of TCO-conjugated antibody | ~1.9 days | TCO-functionalized polymer in plasma | [9] |
| Influence of PEG Linker on Half-life | A shorter PEG linker (PEG10) resulted in a two times shorter half-life compared to a TCO directly conjugated to a monoclonal antibody. | In vivo study | [9] |
| Stability of TCO group | The TCO functional group is stable in aqueous buffered media for weeks at 4°C. | General observation | [5] |
Note: Specific quantitative data on the conjugation efficiency and stability of this compound is not extensively available in the reviewed literature. The data presented is for closely related TCO-containing molecules and provides a strong indication of the expected performance. The actual efficiency and stability will be dependent on the specific biomolecule, reaction conditions, and the nature of the tetrazine-labeled payload.
Experimental Protocols
The following are detailed protocols for the two-step bioconjugation process using this compound.
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)
This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule.
Materials:
-
This compound
-
Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in activation buffer or ultrapure water immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound to the required volume of activation buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Biomolecule:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding reaction buffer.
-
Immediately add the activated this compound solution to the biomolecule solution at the desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the biomolecule.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-labeled payload.
Materials:
-
TCO-functionalized biomolecule (from Protocol 1)
-
Tetrazine-labeled payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reactants:
-
Ensure both the TCO-functionalized biomolecule and the tetrazine-labeled payload are in a compatible reaction buffer.
-
The concentration of the reactants will depend on the specific application, but the reaction is efficient even at low micromolar concentrations.
-
-
Ligation Reaction:
-
Add the tetrazine-labeled payload to the solution of the TCO-functionalized biomolecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine-labeled payload is often used to ensure complete reaction of the TCO groups.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted tetrazine-labeled payload using size-exclusion chromatography or other appropriate chromatographic techniques.
-
Mandatory Visualizations
Structure and Reactive Moieties of this compound
Caption: Structure of this compound with its reactive moieties.
TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism
Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.
Experimental Workflow for Bioconjugation using this compound
Caption: Experimental workflow for a two-step bioconjugation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the TCO-Tetrazine Ligation Mechanism
For researchers, scientists, and drug development professionals, the TCO-tetrazine ligation stands out as a powerful tool in the realm of bioorthogonal chemistry. Its exceptional kinetics and high specificity make it ideal for applications demanding precision in complex biological environments, such as antibody-drug conjugation, in vivo imaging, and targeted drug delivery.[1][2][3] This guide delves into the core mechanism, quantitative data, experimental protocols, and logical workflows associated with this remarkable reaction.
The Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction
The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[2][4] In this reaction, the electron-deficient tetrazine acts as the diene and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[2] The process involves two main steps:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[2]
-
Retro-Diels-Alder Reaction: This intermediate then swiftly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[2] This step is the driving force for the reaction's completion.[5]
The final product is a stable dihydropyridazine (B8628806) conjugate, which can further tautomerize and oxidize.[2][5] The reaction is notable for proceeding without the need for a catalyst and its only byproduct is nitrogen gas.[5][6]
Mechanism of the TCO-tetrazine ligation.
Quantitative Data: Kinetics and Reaction Parameters
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) ranging from 10³ to 10⁶ M⁻¹s⁻¹.[2][6] This allows for efficient conjugation even at low micromolar to nanomolar concentrations, which is critical for in vivo applications.[3] The reaction rate is influenced by the electronic properties of the TCO and tetrazine derivatives; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can increase the reaction rate.[4]
| Reactants | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |
| sTCO and 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | Water | [7] |
| TCO-conjugated CC49 mAb and [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS (37 °C) | [7] |
| ATTO-tetrazines and TCO | up to 1000 | Aqueous media | [8] |
| TCO and Tetrazine | 1 - 1x10⁶ | PBS | [6] |
| sTCO-acid and dimethylcarbamate-tetrazine | 23,800 ± 400 | 25% MeCN/PBS | [9] |
| TCO and dimethylcarbamate-tetrazine | 3.14 ± 0.10 | Acetonitrile (20 °C) | [9] |
Table 1: Selected Second-Order Rate Constants for TCO-Tetrazine Ligations.
The reaction is generally insensitive to pH in the range of 6-9 and can be performed at room temperature.[6] The progress of the reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[2][6]
Experimental Protocols
Below are generalized protocols for protein-protein conjugation and labeling with a fluorescent dye using the TCO-tetrazine ligation.
Protocol 1: Protein-Protein Conjugation
-
Protein A Activation with TCO-NHS Ester:
-
Dissolve 100 µg of Protein A in 100 µL of PBS. If the buffer contains primary amines like Tris or glycine, exchange it for PBS.[1]
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.[1]
-
Add a molar excess (e.g., 20 nmol) of TCO-PEG-NHS ester dissolved in anhydrous DMSO or DMF.[1][6]
-
Incubate for 60 minutes at room temperature.[1]
-
Purify the TCO-activated Protein A using a spin desalting column.[1]
-
-
Protein B Activation with Tetrazine-NHS Ester:
-
TCO-Tetrazine Ligation:
-
Mix the TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[1]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.[1]
-
Monitor the reaction by observing the disappearance of the tetrazine's color.[1]
-
Purify the final conjugate using size-exclusion chromatography.[1]
-
Workflow for protein-protein conjugation.
Protocol 2: Fluorescent Labeling of a Tetrazine-Functionalized Molecule
-
Preparation of Solutions:
-
Ligation Reaction:
-
Purification:
-
Remove unreacted TCO-dye using a spin desalting column or size-exclusion chromatography.[5]
-
Applications in Drug Development: Pre-targeted Imaging
A significant application of the TCO-tetrazine ligation is in pre-targeted radioimmunotherapy and imaging.[10][11] This strategy separates the targeting of a tumor by an antibody from the delivery of a radionuclide, reducing the radiation dose to healthy tissues.[11]
The general workflow is as follows:
-
Step 1: Antibody Administration: A TCO-modified antibody is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from circulation.[12][13]
-
Step 2: Radiotracer Administration: A radiolabeled tetrazine is administered. It rapidly circulates and reacts with the TCO-modified antibody at the tumor site.[12][13]
-
Step 3: Imaging: Excess, unreacted radiolabeled tetrazine is quickly cleared from the body, allowing for high-contrast imaging of the tumor.[12][13]
Workflow for pre-targeted imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atto-tec.com [atto-tec.com]
- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
TCO-PEG12-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, solubility, and applications of TCO-PEG12-acid, a key reagent in bioorthogonal chemistry.
Introduction
This compound is a heterobifunctional molecule that plays a pivotal role in the field of bioconjugation and drug development. It incorporates a trans-cyclooctene (B1233481) (TCO) group, a highly reactive moiety for bioorthogonal chemistry, and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure provides an exceptional combination of reactivity, hydrophilicity, and versatility, making it an invaluable tool for researchers and scientists.
The TCO group is renowned for its rapid and highly specific inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a copper catalyst, rendering it ideal for use in complex biological systems.[4][5] The PEG12 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of resulting bioconjugates. The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, and antibodies, through standard amide bond formation.
This technical guide provides a detailed overview of the chemical properties, solubility, and common applications of this compound, complete with experimental protocols and visualizations to aid researchers in its effective utilization.
Chemical Properties and Solubility
The fundamental chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₃₆H₆₇NO₁₆ | |
| Molecular Weight | 769.92 g/mol | |
| CAS Number | 2353410-03-2 | |
| Purity | ≥95% | |
| Physical State | Colorless oil or liquid |
The solubility of a reagent is a critical factor in its practical application. The presence of the hydrophilic PEG12 spacer significantly enhances the solubility of this compound in aqueous solutions and a variety of organic solvents, facilitating its use in a broad range of experimental conditions.
| Solvent | Solubility | Source(s) |
| Water | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Acetonitrile | Soluble | |
| Tetrahydrofuran (THF) | Soluble |
Reactivity and Stability
The reactivity of this compound is dominated by the TCO group's participation in the IEDDA reaction with tetrazines, which is among the fastest bioorthogonal reactions known. The terminal carboxylic acid can be readily activated to react with primary and secondary amines to form stable amide bonds.
It is crucial to note that the TCO moiety has a limited shelf life due to its potential to isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, this compound should be stored at -20°C, protected from light and moisture. When handling, the use of anhydrous solvents is recommended to prevent hydrolysis of the carboxylic acid and maintain the integrity of the TCO group.
Experimental Protocols
Amide Coupling of this compound to a Primary Amine-Containing Biomolecule
This protocol describes the general procedure for conjugating this compound to a protein or other biomolecule containing accessible primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Activation reagent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or a mixture of EDC/Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4
-
Quenching solution: Hydroxylamine or Tris buffer
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (typically 1-10 mg/mL).
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
Activation of Carboxylic Acid: In a separate tube, pre-activate the this compound. For every 1 µmol of this compound, add 1.5 µmol of EDC and 3 µmol of Sulfo-NHS (if used) in reaction buffer. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated this compound solution to the biomolecule solution. The molar ratio of this compound to the biomolecule will need to be optimized for the specific application but a 10-20 fold molar excess is a common starting point.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated this compound.
-
Purification: Remove excess, unreacted this compound and other small molecules from the TCO-labeled biomolecule using a desalting column or dialysis.
TCO-Tetrazine Ligation for Bioconjugation
This protocol outlines the bioorthogonal ligation of a TCO-functionalized biomolecule with a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized biomolecule (prepared as described above)
-
Tetrazine-labeled molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve both the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.
-
Ligation Reaction: Mix the two reactants in the desired stoichiometric ratio. A slight excess of the tetrazine-labeled molecule (e.g., 1.1-1.5 equivalents) is often used to ensure complete reaction of the TCO-functionalized biomolecule.
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature. The exact time will depend on the concentration of the reactants and the specific tetrazine derivative used.
-
Analysis: The resulting conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or chromatography to confirm successful ligation.
-
Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or other appropriate methods.
Visualizations
Logical Workflow for this compound Application in Bioconjugation
The following diagram illustrates the sequential steps involved in utilizing this compound for labeling a target protein and subsequent ligation with a tetrazine-functionalized probe.
References
The Pivotal Role of the PEG12 Spacer in TCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation strategies, the synergy between bioorthogonal chemistry and linker technology is paramount for the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The linker connecting the TCO moiety to the biomolecule, however, is not a passive component. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) spacer, with a specific focus on the dodecaethylene glycol (PEG12) unit, in modulating the physicochemical and pharmacological properties of TCO-linked bioconjugates.
Enhancing Physicochemical Properties and Pharmacokinetics
The incorporation of a PEG spacer, such as PEG12, within a TCO linker architecture addresses fundamental challenges in bioconjugate development, primarily by mitigating the hydrophobicity of the payload and the linker itself.[1] This modification initiates a cascade of beneficial effects on the conjugate's properties.
1.1. Improved Solubility and Reduced Aggregation: Many cytotoxic payloads used in ADCs are inherently hydrophobic, leading to a propensity for aggregation, especially at high drug-to-antibody ratios (DARs).[1] This aggregation can result in manufacturing challenges, poor stability, and rapid clearance from circulation.[1] The hydrophilic nature of the PEG12 spacer enhances the overall solubility of the ADC, enabling the development of stable conjugates with higher DARs.[1][2]
1.2. Favorable Pharmacokinetic Profile: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutic molecules.[3][4][5] The PEG12 spacer contributes to:
-
Increased Hydrodynamic Size: The PEG chain creates a "hydration shell" around the conjugate, increasing its effective size.[2] This increased hydrodynamic volume reduces the rate of renal clearance, prolonging the circulation half-life.[2]
-
Slower Plasma Clearance: Studies have demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile.[1][6] As the PEG chain length increases, the clearance of the ADC from plasma slows down, leading to greater overall drug exposure.[1][6] A study on glucuronide-MMAE linkers showed that this effect tends to plateau around a PEG8 to PEG12 length.[6]
-
Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or linker, the PEG12 spacer can reduce the risk of an immune response against the bioconjugate.[4][5]
The following table summarizes the impact of PEG spacer length on key pharmacokinetic parameters, as extrapolated from multiple studies.
| PEG Spacer Length | Relative Plasma Clearance | Relative Overall Exposure (AUC) | Reference(s) |
| No PEG | Highest | Lowest | [1][6] |
| PEG4 | Moderate | Moderate | [1][7] |
| PEG8 | Low | High | [1][2][6] |
| PEG12 | Low | High | [2][6][8] |
| PEG24 | Low | High | [2][6] |
Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics. The data presented is a qualitative summary from the cited literature. Actual values are dependent on the specific antibody, payload, and linker chemistry.
Impact on Conjugation Efficiency and Reactivity
The PEG12 spacer also plays a crucial role in the efficiency and outcome of the bioconjugation process and the subsequent bioorthogonal reaction.
2.1. Mitigating Steric Hindrance: The flexible nature of the PEG12 spacer provides a physical separation between the bulky antibody and the reactive TCO moiety.[9][10] This separation minimizes steric hindrance, making the TCO group more accessible for the rapid and efficient iEDDA reaction with a tetrazine-functionalized molecule.[9][10]
2.2. Influence on Drug-to-Antibody Ratio (DAR): The hydrophilicity imparted by the PEG spacer can influence the achievable DAR. For hydrophobic linker-payloads, the inclusion of a PEG12 spacer can lead to higher, more homogeneous DAR values by preventing aggregation during the conjugation process.[2] However, for less hydrophobic payloads, a long PEG spacer might introduce steric hindrance that could potentially reduce the final DAR.[2]
| PEG Spacer Length | Average DAR (for a hydrophobic payload) | Reference(s) |
| No PEG | Lower, more heterogeneous | [2] |
| PEG8 | Higher | [2] |
| PEG12 | Higher, more homogeneous | [2] |
Table 2: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR). This table illustrates the general trend observed with hydrophobic payloads.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis of a TCO-PEG12-NHS ester linker and its conjugation to an antibody.
3.1. Synthesis of TCO-PEG12-NHS Ester: The synthesis of a TCO-PEG12-NHS ester is a multi-step process that involves the coupling of a functionalized TCO precursor with a PEG12 derivative, followed by activation of the terminal carboxylic acid to an NHS ester.[11]
-
Step 1: Functionalization of PEG12: A commercially available PEG12 diol is typically mono-functionalized with a protecting group on one hydroxyl terminus and a carboxylic acid on the other.
-
Step 2: Coupling of TCO: A TCO precursor containing a reactive group (e.g., an amine or alcohol) is coupled to the free terminus of the functionalized PEG12.
-
Step 3: NHS Ester Formation: The terminal carboxylic acid on the PEG12 chain is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Step 4: Purification: The final TCO-PEG12-NHS ester product is purified using chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC.
3.2. Antibody Conjugation with TCO-PEG12-NHS Ester: This protocol outlines the general steps for conjugating the TCO-PEG12-NHS ester to an antibody via primary amines (lysine residues).
-
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
-
TCO-PEG12-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Antibody Preparation: The antibody solution is prepared at a specific concentration in the reaction buffer.
-
Linker Addition: A calculated molar excess of the TCO-PEG12-NHS ester solution is added to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or 4°C.
-
Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: The resulting TCO-functionalized antibody is purified from unconjugated linker and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: The conjugate is characterized to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
-
Visualizing Workflows and Pathways
4.1. Experimental Workflow for ADC Preparation
Workflow for the preparation of an antibody-drug conjugate using a TCO-PEG12 linker.
4.2. Influence of PEG12 Spacer on ADC Properties
Logical diagram illustrating the multifaceted influence of the PEG12 spacer on ADC properties.
4.3. ADC Internalization and Payload Release Pathway
Signaling pathway of ADC action from receptor binding to apoptosis induction.
Conclusion
The PEG12 spacer is a critical component in the design of TCO linkers for the development of advanced bioconjugates. Its role extends far beyond that of a simple spacer, profoundly influencing the solubility, stability, and pharmacokinetic properties of the final conjugate. By enhancing the hydrodynamic size, reducing aggregation, and minimizing steric hindrance, the PEG12 spacer enables the creation of more homogeneous, stable, and efficacious therapeutics with improved safety profiles. For researchers and drug developers, the rational selection of the PEG spacer length, with PEG12 often representing an optimal balance, is a key consideration in the design of next-generation antibody-drug conjugates and other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Core Principles and Applications for Researchers and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a powerful tool in chemical biology, drug development, and materials science, prized for its exceptional speed, selectivity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of the core principles of IEDDA chemistry, presents key quantitative data, details experimental protocols for its application, and illustrates fundamental concepts through logical diagrams.
Core Principles of IEDDA Reactions
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][3] This is the reverse of the electronic demand in a classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4] The unique reactivity of IEDDA pairs allows for "click chemistry," enabling the rapid and specific formation of covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1]
Electronic Requirements and Molecular Orbitals:
The rate of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory.[2][5] Specifically, the reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene.[2][5]
-
Dienes: Electron-poor dienes are essential for IEDDA reactions. This is typically achieved by incorporating electron-withdrawing groups or electronegative heteroatoms into the diene structure.[3] 1,2,4,5-tetrazines (Tz) are the most commonly used dienes in IEDDA reactions due to their high reactivity and the irreversible nature of the subsequent reaction.[5][6] The reactivity of tetrazines can be tuned by the substituents on the tetrazine core; electron-withdrawing groups increase reactivity but can decrease stability.[5]
-
Dienophiles: Electron-rich dienophiles are the other key component.[3] Common classes of dienophiles include strained alkenes and alkynes like trans-cyclooctenes (TCOs), norbornenes, and cyclopropenes, as well as vinyl ethers and enamines.[3][7] The strain in cyclic dienophiles contributes significantly to their high reactivity.[5]
Reaction Mechanism:
The IEDDA reaction proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate.[6][8] In the case of tetrazine ligations, this intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[7] This nitrogen release is a key thermodynamic driving force for the reaction and renders it irreversible.[7] The reaction can be monitored by following the disappearance of the characteristic absorption of the tetrazine between 510 and 550 nm.[5]
Key Advantages of IEDDA Reactions:
-
Biocompatibility: The reaction proceeds efficiently in aqueous media and within living systems without interfering with native biological processes.[8]
-
Fast Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5][7]
-
High Selectivity: The specific electronic requirements of the diene and dienophile ensure that they react selectively with each other, even in the presence of a vast excess of other functional groups found in biological systems.[8]
-
Catalyst-Free: The reaction does not require the use of potentially toxic metal catalysts.[8]
Quantitative Data: Reaction Kinetics
The rate of the IEDDA reaction is highly dependent on the specific diene and dienophile pairing. The following table summarizes representative second-order rate constants for various IEDDA reaction partners.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| Dipyridyl-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 | 9:1 Methanol/Water |
| 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | Not Specified |
| Various Tetrazines | trans-cyclooctene (TCO) derivatives | 1 - 10⁶ | Aqueous Media |
| 3-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | ~1140 | Methanol |
Data compiled from multiple sources.[5][7][9]
Experimental Protocols
The following protocols provide detailed methodologies for common applications of IEDDA reactions in a research setting.
1. General Synthesis of a 1,2,4,5-Tetrazine
This protocol describes a general method for synthesizing a 3,6-disubstituted-1,2,4,5-tetrazine from a nitrile.
-
Materials:
-
Substituted nitrile (e.g., 2-cyanopyridine)
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the substituted nitrile (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[6] Stir the reaction at room temperature or gently heat to 78°C for 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[6] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid.[6] A color change to a vibrant pink or red indicates the formation of the tetrazine.[6]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica gel to yield the final colored solid product.[6]
-
2. Antibody-Oligonucleotide Conjugation via IEDDA
This protocol details the conjugation of a tetrazine-modified antibody to a trans-cyclooctene (TCO)-modified oligonucleotide.[1]
-
Materials:
-
Antibody of interest
-
NHS-ester functionalized tetrazine
-
TCO-modified oligonucleotide
-
Phosphate Buffered Saline (PBS)
-
Borate Buffered Saline (BBS)
-
30 kDa Molecular Weight Cut-Off (MWCO) spin filter
-
-
Procedure:
-
Preparation of Tetrazine-Labeled Antibody:
-
Dissolve the antibody in 1X BBS to a concentration of 1-5 mg/mL.
-
Prepare a 2 mM solution of the NHS-ester functionalized tetrazine in a suitable organic solvent (e.g., DMSO).
-
Add the tetrazine solution to the antibody solution. A 5-10 fold molar excess of tetrazine is a good starting point. Mix gently.
-
Incubate at room temperature for 30 minutes.[1]
-
Quench the reaction by adding glycine to a final concentration of 100 mM and incubate for an additional 5 minutes.[1]
-
-
Purification of Tetrazine-Labeled Antibody:
-
Transfer the labeling reaction to a 30 kDa MWCO spin filter.[1]
-
Centrifuge at 14,000 x g for 5 minutes. Discard the flow-through.[1]
-
Wash the retained antibody with 1X BBS and repeat the centrifugation.[1]
-
Collect the purified, tetrazine-labeled antibody by inverting the filter and centrifuging at 1,000 x g for 2 minutes.[1]
-
-
iEDDA Ligation:
-
Combine the purified tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer like PBS. A 1:5 to 1:10 molar ratio of antibody to oligonucleotide is a common starting point.[1]
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.
-
-
Analysis: The resulting antibody-oligonucleotide conjugate can be analyzed by methods such as SDS-PAGE and UV-Vis spectroscopy.
-
3. Live Cell Labeling
This protocol outlines the labeling of a protein of interest expressed in mammalian cells with a genetically incorporated TCO-lysine using a tetrazine-functionalized fluorescent dye.[1]
-
Materials:
-
Mammalian cells expressing the protein of interest containing TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).
-
Cell culture medium (e.g., DMEM).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
-
-
Procedure:
-
Cell Culture and Protein Expression: Culture the mammalian cells under standard conditions to express the protein of interest containing the TCO-lysine.[1]
-
Labeling:
-
Prepare a stock solution of the tetrazine-functionalized fluorescent dye in a biocompatible solvent like DMSO.
-
Dilute the dye stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and add the medium containing the tetrazine dye.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells several times with PBS to remove any unbound dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]
-
-
Visualizations
The following diagrams illustrate the core concepts of the IEDDA reaction and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
Navigating the Stability and Shelf-Life of TCO-PEG12-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape relies heavily on the precision and stability of its molecular tools. Among these, TCO-PEG12-acid has emerged as a valuable linker, enabling the powerful bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazines. However, the inherent reactivity of the strained TCO moiety necessitates a thorough understanding of its stability and shelf-life to ensure the success and reproducibility of experimental and therapeutic applications. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, supported by available data, experimental protocols, and key considerations for its handling and storage.
Core Stability Considerations: The Isomerization Challenge
The primary factor limiting the shelf-life and in-application stability of this compound is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1][2][3] This conversion, a relaxation of the strained ring system, results in a complete loss of reactivity towards tetrazines, thereby quenching the desired click chemistry reaction. Several factors can accelerate this degradation pathway.
Key Factors Influencing TCO Isomerization:
-
Thiols: High concentrations of thiols have been shown to promote the isomerization of TCOs.[5][6] This is a critical consideration in biological systems where endogenous thiols like glutathione (B108866) are present in significant concentrations.
-
Copper Ions: The presence of copper-containing proteins in serum has been identified as a contributor to the deactivation of TCO-labeled monoclonal antibodies, with the underlying mechanism being the isomerization to the cis-form.[7]
-
Long-term Storage: Manufacturers consistently advise against the long-term storage of TCO compounds due to the inherent propensity for isomerization.[1][2][3]
Recommended Storage and Handling
To mitigate the risk of degradation and ensure the integrity of this compound, stringent storage and handling procedures are paramount.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability.[1][2] |
| Shipping Temperature | Typically shipped at ambient temperature for short durations, but immediate transfer to recommended storage conditions upon receipt is crucial. |
| Light Exposure | Store in the dark to prevent potential light-mediated isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG chain, although this is a secondary concern to TCO isomerization. |
| Solution Stability | Prepare solutions fresh for each use. Avoid prolonged storage of this compound in solution, especially in protic or aqueous solvents. |
Quantitative Stability Data (for related TCO compounds)
While specific quantitative stability data for this compound is limited in publicly available literature, studies on other TCO derivatives provide valuable insights into the expected stability profile.
| Compound | Condition | Observation | Reference |
| s-TCO•AgNO3 (neat) | Stored in an open flask at 30°C for 3 days | ≥95% purity maintained | [5] |
| s-TCO•AgNO3 (in solution) | Methanol-d4 or DMSO-d6 at 30°C for 3 days | ≥95% purity maintained | [5] |
| d-TCO | Phosphate-buffered D2O at room temperature | No degradation or isomerization for up to 14 days | [7] |
| d-TCO | Human serum at room temperature for 4 days | >97% remained as the trans-isomer | [7] |
| s-TCO conjugated to mAb | in vivo | Half-life of 0.67 days | [7] |
| TCO-functionalized compound | DMSO-d6 at 90°C | ~20% isomerization to CCO after 70 minutes | [4] |
Note: s-TCO (bicyclo[6.1.0]non-4-ene) and d-TCO (cis-dioxolane-fused trans-cyclooctene) are highly strained and more reactive TCO derivatives. Their stability profiles may differ from the parent TCO structure in this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific experimental conditions, the following protocols can be adapted.
Protocol 1: Assessing pH Stability of this compound using HPLC
This protocol provides a framework for determining the rate of isomerization of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., 100 mM sodium acetate (B1210297) for pH 4-5, 100 mM sodium phosphate (B84403) for pH 6-8, 100 mM sodium carbonate-bicarbonate for pH 9-10)
-
Anhydrous DMSO or DMF for stock solution preparation
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Incubation:
-
In separate vials, dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Immediately analyze the aliquots by reverse-phase HPLC.
-
-
HPLC Analysis:
-
Use a suitable gradient of water and acetonitrile (B52724) (both may contain 0.1% TFA) to separate this compound from its CCO isomer.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm). The TCO and CCO isomers should have distinct retention times.
-
-
Data Analysis:
-
Quantify the peak areas for both the TCO and CCO isomers at each time point.
-
Calculate the percentage of remaining this compound at each time point for each pH condition.
-
Plot the percentage of remaining this compound against time to determine the stability profile and estimate the half-life at each pH.
-
Protocol 2: Monitoring TCO Isomerization by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to directly observe the conversion of the TCO to the CCO isomer.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6, D2O with a co-solvent if needed)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. The vinylic protons of the trans- and cis-cyclooctene rings will have distinct chemical shifts.
-
Incubation and Monitoring:
-
Incubate the NMR tube at a desired temperature.
-
Acquire ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinylic protons of both the TCO and CCO isomers in each spectrum.
-
Calculate the ratio of the two isomers at each time point to determine the rate of isomerization.
-
Visualizing Degradation and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathway and a typical experimental workflow for stability assessment.
Conclusion
This compound is a powerful tool for bioconjugation, but its utility is intrinsically linked to the stability of the trans-cyclooctene moiety. The primary degradation pathway, isomerization to the inactive cis-cyclooctene, is accelerated by factors such as elevated temperature and the presence of thiols. By adhering to strict storage and handling protocols, including low-temperature storage and minimizing time in solution, researchers can significantly extend the shelf-life and ensure the reliability of this important reagent. For applications requiring high stability, particularly in complex biological media, careful consideration of the experimental conditions and, if necessary, empirical determination of the this compound stability profile using techniques like HPLC or NMR is strongly recommended. This proactive approach will ultimately lead to more robust and reproducible outcomes in research and drug development.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 3. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 4. rsc.org [rsc.org]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC Synthesis Utilizing TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) incorporating the TCO-PEG12-acid linker. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to leverage this versatile linker in the pursuit of targeted protein degradation.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). This compound is a bifunctional linker that offers several advantages in PROTAC synthesis:
-
Polyethylene Glycol (PEG) Chain: The 12-unit PEG chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The length of the PEG linker is also a critical parameter for optimizing the formation of a productive ternary complex.
-
Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, typically the E3 ligase ligand or the target protein ligand, through stable amide bond formation.
-
Trans-Cyclooctene (TCO) Group: The TCO moiety is a key component for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized counterpart. This bioorthogonal reaction is highly efficient, proceeds under mild conditions, and is well-suited for the final ligation step in a modular PROTAC synthesis strategy.
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule. This involves the separate synthesis or acquisition of the target protein ligand (warhead) and the E3 ligase ligand, one of which must be functionalized with a tetrazine group for the final click chemistry step.
The general workflow can be summarized as follows:
-
Amide Coupling: The this compound is coupled to an amine-functionalized warhead or E3 ligase ligand via standard amide bond formation.
-
Click Chemistry Ligation: The resulting TCO-containing intermediate is then reacted with the tetrazine-functionalized binding partner through an iEDDA reaction to yield the final PROTAC.
This modular approach allows for the rapid generation of a library of PROTACs by varying the warhead, E3 ligase ligand, and the linker attachment points to empirically determine the optimal combination for efficient protein degradation.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Molecule
This protocol describes the coupling of this compound to a molecule (Component A, either the warhead or E3 ligase ligand) containing a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized Component A (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve this compound in anhydrous DMF.
-
To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized Component A to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TCO-PEG12-Component A conjugate.
Protocol 2: PROTAC Synthesis via iEDDA Click Chemistry
This protocol describes the final ligation step to synthesize the PROTAC by reacting the TCO-functionalized intermediate from Protocol 1 with a tetrazine-functionalized binding moiety (Component B).
Reagents and Materials:
-
TCO-PEG12-Component A (1.0 eq)
-
Tetrazine-functionalized Component B (1.0 - 1.2 eq)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Ensure all glassware is dry and perform the reaction under an inert atmosphere if the reagents are sensitive to air or moisture.
-
Dissolve the tetrazine-functionalized Component B in the chosen anhydrous solvent.
-
Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-PEG12-Component A to the solution.
-
Stir the reaction mixture at room temperature. The iEDDA reaction is typically fast and can be complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters for quantitative assessment include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC-TCO-1 | BRD4 | VHL | HeLa | 50 | 90 |
| Hypothetical PROTAC-TCO-2 | BTK | CRBN | Ramos | 25 | 95 |
| Hypothetical PROTAC-TCO-3 | EGFR | VHL | HCC827 | 100 | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in PROTAC synthesis and evaluation.
Conclusion
The use of this compound as a linker in PROTAC synthesis offers a robust and versatile strategy for the development of novel targeted protein degraders. Its properties facilitate a modular "click chemistry" approach, enabling the efficient generation and optimization of PROTAC candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this technology in their drug discovery endeavors. Successful application of these methodologies, coupled with rigorous quantitative biological evaluation, will be crucial in advancing the next generation of therapeutics based on targeted protein degradation.
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with TCO-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the covalent labeling of antibodies with a trans-cyclooctene (B1233481) (TCO) moiety using TCO-PEG12-NHS ester. This process is fundamental for a powerful bioorthogonal chemistry strategy known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. The TCO group reacts with exceptional speed and selectivity with a tetrazine-labeled molecule, forming a stable covalent bond.[1][2] This reaction is highly efficient under mild, physiological conditions and does not require a copper catalyst, making it ideal for biological applications.[1]
The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG12) spacer enhances the water solubility of the labeling reagent and the resulting conjugate, while also minimizing steric hindrance.[3][4] This ensures the accessibility of the TCO group for subsequent reaction with its tetrazine partner. Labeled antibodies can be used in a variety of applications, including pre-targeted in vivo imaging, cell-based assays, and the construction of antibody-drug conjugates (ADCs).[5][6][7]
Quantitative Data Summary
The efficiency and degree of labeling can be influenced by several factors, including the molar ratio of the TCO-PEG12-NHS ester to the antibody, the reaction time, and the temperature. The following table summarizes typical reaction parameters cited in various studies.
| Parameter | Value Range | Source(s) |
| Molar Excess of TCO-PEG12-NHS Ester to Antibody | 5 to 1000 equivalents | [5][8][9] |
| Reaction Incubation Time | 30 minutes to 4 hours | [8][9][10] |
| Reaction Temperature | Room Temperature to 37°C | [5][9] |
| Reaction pH | 7.5 to 8.5 | [5][9] |
Experimental Protocol: Antibody Labeling with TCO-PEG12-NHS Ester
This protocol details the steps for conjugating TCO-PEG12-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest
-
TCO-PEG12-NHS ester[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.5-8.5. If your antibody is in a buffer containing primary amines like Tris, it must be exchanged into an amine-free buffer.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO).[9]
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-PEG12-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMF or DMSO.[10]
-
-
Conjugation Reaction:
-
Calculate the required volume of the TCO-PEG12-NHS ester stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is recommended).
-
Add the calculated volume of the TCO-PEG12-NHS ester stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid antibody precipitation.
-
Incubate the reaction mixture for 1-3 hours at room temperature or 90 minutes at 37°C.[5][8] Protect the reaction from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction and quench any unreacted TCO-PEG12-NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the TCO-Labeled Antibody:
-
Remove the excess, unreacted TCO-PEG12-NHS ester and byproducts using a desalting column or dialysis.[9]
-
For desalting columns: Equilibrate the column with PBS according to the manufacturer's instructions. Apply the reaction mixture and elute the labeled antibody with PBS.
-
For dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.
-
-
Characterization and Storage:
-
Determine the concentration of the purified TCO-labeled antibody using a protein concentration assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined if a chromophore is part of the TCO reagent or by other analytical methods.[9]
-
Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Note that TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.[3]
-
Visualizations
Experimental Workflow for Antibody Labeling and Bioorthogonal Reaction
Caption: Workflow for antibody labeling with TCO-PEG12-NHS ester and subsequent bioorthogonal reaction.
Mechanism of TCO-Tetrazine Ligation
Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.
References
- 1. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
- 4. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]
- 5. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. interchim.fr [interchim.fr]
TCO-PEG12-acid in Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent features a trans-cyclooctene (B1233481) (TCO) group, which undergoes a rapid and highly specific 'click' reaction with a tetrazine-labeled probe. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate. The terminal carboxylic acid group allows for straightforward conjugation to primary amines on biomolecules of interest, such as proteins, antibodies, or small molecule ligands, using standard carbodiimide (B86325) chemistry.
The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging applications.[1][2] This system allows for a two-step labeling strategy, often referred to as pretargeting, where a TCO-modified biomolecule is first introduced and allowed to localize, followed by the addition of a tetrazine-functionalized imaging probe (e.g., a fluorophore).[1][3] This approach minimizes background fluorescence and allows for the use of smaller, more cell-permeable imaging agents.
Principle of TCO-Tetrazine Bioorthogonal Ligation
The core of this technology is the bioorthogonal reaction between a TCO group and a tetrazine derivative. This reaction is highly specific and does not interfere with native biological processes.[4] The key steps involve:
-
Functionalization: A biomolecule of interest is conjugated with this compound. The carboxylic acid group on the TCO reagent reacts with a primary amine on the biomolecule to form a stable amide bond.
-
Pretargeting: The TCO-labeled biomolecule is introduced into the live cell system, where it localizes to its specific target.
-
Labeling: A tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is added. The tetrazine rapidly and specifically "clicks" with the TCO group, forming a stable covalent bond and rendering the target biomolecule visible.
Applications in Live Cell Imaging
The versatility of the TCO-tetrazine ligation has led to its adoption in a variety of live cell imaging applications:
-
Protein Labeling and Tracking: Site-specific labeling of proteins allows for the real-time visualization of their localization, trafficking, and dynamics within living cells.
-
Antibody-Drug Conjugate (ADC) Internalization: Researchers can visualize and quantify the uptake of TCO-modified antibodies or ADCs by target cells, providing insights into their mechanism of action.
-
Receptor Trafficking Studies: The movement of cell surface receptors, including internalization and recycling, can be monitored following ligand binding.
-
Pretargeted Imaging: In this approach, a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent. This strategy enhances the signal-to-noise ratio in imaging applications.
-
Super-Resolution Microscopy: The use of small, bright, and photostable tetrazine-fluorophores enables high-resolution imaging of subcellular structures.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the TCO-tetrazine bioorthogonal reaction for experimental design.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C36H67NO16 | |
| Molecular Weight | 769.9 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protect from light |
Table 2: TCO-Tetrazine Reaction Parameters
| Parameter | Value | Notes | Reference |
| Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ | With highly reactive tetrazines. | |
| Reaction Time | 10 - 60 minutes | At room temperature. | |
| Molar Excess of Tetrazine | 1.1 to 10-fold | A slight to moderate excess is often used to ensure complete labeling. | |
| Typical TCO-Antibody Conjugation Ratio | 2.6 - 27:1 | Higher ratios can alter antibody pharmacokinetics. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to a primary amine-containing antibody using EDC/NHS chemistry.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.
-
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a 20-50 fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated TCO-PEG12-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO reagent using a desalting column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using analytical methods such as mass spectrometry.
-
Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Live Cell Imaging of a TCO-Labeled Antibody
This protocol outlines the steps for labeling live cells with a TCO-conjugated antibody followed by visualization with a tetrazine-fluorophore.
Materials:
-
Live cells of interest seeded on glass-bottom dishes
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Seed cells on a glass-bottom imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
-
TCO-Antibody Incubation (Pretargeting):
-
Dilute the TCO-conjugated antibody to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed complete cell culture medium.
-
Replace the existing medium with the antibody-containing medium and incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound TCO-conjugated antibody.
-
-
Tetrazine-Fluorophore Incubation (Labeling):
-
Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 5-10 µM) in pre-warmed live-cell imaging buffer.
-
Incubate the cells with this solution for 15-30 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Gently wash the cells two to three times with pre-warmed live-cell imaging buffer.
-
Replace the final wash buffer with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Visualization of antibody internalization using this compound.
Caption: Step-by-step workflow for TCO-based live cell imaging.
Caption: Functional components of the this compound reagent.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with TCO-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using a TCO-PEG12-acid linker. This system utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a tetrazine-modified antibody and the trans-cyclooctene (B1233481) (TCO) functional group on the linker. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final ADC.
Principle of this compound based ADC Development
The development of an ADC using this compound involves a three-stage process. First, the monoclonal antibody is functionalized with a tetrazine moiety, typically through the reaction of a tetrazine-NHS ester with lysine (B10760008) residues on the antibody. Concurrently, the cytotoxic payload, containing a reactive amine or hydroxyl group, is conjugated to the carboxylic acid of the this compound linker. Finally, the tetrazine-modified antibody is reacted with the TCO-linker-payload construct via a highly specific and rapid "click" chemistry reaction to form the final ADC.
Signaling Pathway of a Common ADC Target: HER2
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target for ADC therapy, particularly in breast and gastric cancers. Overexpression of HER2 leads to the formation of homodimers or heterodimers with other ErbB family members, resulting in the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This activation promotes cell proliferation, survival, and invasion. ADCs targeting HER2 are designed to bind to the receptor, be internalized, and release their cytotoxic payload, leading to the targeted killing of HER2-expressing cancer cells.
Caption: HER2 Signaling Pathway.
Experimental Workflow
The overall workflow for generating a site-specific ADC with this compound involves antibody modification, linker-payload synthesis, and the final bioorthogonal conjugation, followed by purification and characterization.
Caption: Experimental workflow for ADC development.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the development of an ADC using the this compound linker system.
Table 1: Antibody-Tetrazine Conjugation
| Parameter | Value | Method |
|---|---|---|
| Molar Excess of Tetrazine-NHS | 10-20 fold | - |
| Reaction Time | 1-2 hours | - |
| Reaction Temperature | Room Temperature | - |
| Degree of Labeling (DOL) | 2-4 tetrazines/mAb | UV-Vis Spectroscopy |
| Conjugation Efficiency | >95% | HPLC |
Table 2: TCO-Linker-Payload Synthesis
| Parameter | Value | Method |
|---|---|---|
| Molar Excess of EDC/NHS | 1.5-2 fold over this compound | - |
| Reaction Time | 4-12 hours | - |
| Reaction Temperature | Room Temperature | - |
| Conjugation Yield | >80% | RP-HPLC |
| Purity of Final Product | >95% | RP-HPLC, LC-MS |
Table 3: TCO-Tetrazine Click Reaction & ADC Characterization
| Parameter | Value | Method |
|---|---|---|
| Molar Excess of Linker-Payload | 1.5-3 fold over mAb-Tz | - |
| Reaction Time | 30-60 minutes | - |
| Reaction Temperature | Room Temperature | - |
| Final ADC Yield | >90% | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, LC-MS |
| Monomer Purity | >98% | SEC-HPLC |
Table 4: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Expression | IC50 (nM) |
|---|---|---|
| SK-BR-3 | HER2-positive | 0.5 - 5.0 |
| MDA-MB-468 | HER2-negative | >1000 |
Table 5: In Vivo Efficacy in a Xenograft Model (HER2-positive tumor)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle Control | - | 0% |
| Non-binding ADC | 10 | <10% |
| HER2-Targeted ADC | 5 | 75% |
| HER2-Targeted ADC | 10 | >95% (tumor regression) |
Detailed Experimental Protocols
Protocol 1: Modification of Antibody with Tetrazine-NHS Ester
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns (7K MWCO)
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.0-8.5.
-
Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted Tetrazine-NHS ester and byproducts by buffer exchanging the antibody conjugate into PBS using a desalting column according to the manufacturer's protocol.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the specific wavelength for the tetrazine (e.g., ~520 nm).
Protocol 2: Conjugation of Cytotoxic Payload to this compound
Materials:
-
This compound
-
Amine-reactive cytotoxic payload (e.g., MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Incubation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Payload Addition: In a separate flask, dissolve the amine-reactive cytotoxic payload in anhydrous DMF.
-
Conjugation Reaction: Add the activated this compound solution dropwise to the payload solution.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours, protected from light.
-
Purification: Purify the TCO-linker-payload conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS. Lyophilize the pure fractions and store at -20°C.
Protocol 3: TCO-Tetrazine "Click" Reaction for Final ADC Synthesis
Materials:
-
Tetrazine-modified mAb (from Protocol 1)
-
TCO-linker-payload (from Protocol 2)
-
PBS, pH 7.4
Procedure:
-
Preparation of Reactants: Prepare the tetrazine-modified mAb in PBS at a concentration of 1-5 mg/mL. Dissolve the TCO-linker-payload in a minimal amount of DMSO and then dilute in PBS.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the TCO-linker-payload to the tetrazine-modified mAb solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes with gentle mixing. The reaction progress can be monitored by the disappearance of the pink color of the tetrazine.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC)-HPLC or LC-MS.
-
Purity and Aggregation: Assess the monomeric purity and extent of aggregation using SEC-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the ADC using LC-MS.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control articles (unconjugated mAb, non-binding ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value using a suitable software.[1]
Protocol 5: In Vivo Efficacy in a Xenograft Mouse Model
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
HER2-positive tumor cells (e.g., NCI-N87)
-
Matrigel
-
ADC, vehicle control, and non-binding ADC control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Animal Grouping and Dosing: Randomize mice into treatment groups and administer the ADC and controls intravenously.
-
Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Evaluation: Continue the study until tumors in the control group reach a predetermined size. Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient tetrazine-NHS reaction; pH too low; hydrolyzed NHS ester. | Increase molar excess of tetrazine-NHS; ensure reaction pH is 8.0-8.5; use fresh, anhydrous DMSO. |
| Low DAR | Inefficient TCO-tetrazine click reaction; low DOL of mAb-Tz. | Increase molar excess of linker-payload; optimize the antibody modification step. |
| High ADC Aggregation | Hydrophobicity of the payload; high DAR. | Reduce the DAR; ensure the PEG spacer is of sufficient length; screen different formulation buffers. |
| Lack of In Vitro Efficacy | Poor ADC internalization; low target antigen expression; drug resistance. | Confirm internalization using a fluorescently labeled ADC; verify antigen expression on the cell line; consider a payload with a different mechanism of action. |
References
Revolutionizing Nanoparticle Utility: Application Notes for Surface Modification using TCO-PEG12-acid
For Immediate Release
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Surface Modification of Nanoparticles Using TCO-PEG12-acid, a Heterobifunctional Linker for Advanced Bioorthogonal Applications.
This document provides detailed application notes and protocols for the surface modification of various nanoparticles with this compound. This advanced linker enables the covalent attachment of nanoparticles to a wide range of biomolecules through a highly efficient and bioorthogonal "click chemistry" reaction, opening new avenues in targeted drug delivery, advanced bio-imaging, and diagnostics.
Introduction
This compound is a heterobifunctional linker molecule composed of a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-step functionalization strategy. First, the carboxylic acid can be covalently coupled to nanoparticles displaying surface amine groups via stable amide bond formation. Subsequently, the TCO group serves as a bioorthogonal handle for rapid and specific reaction with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
The PEG spacer enhances the solubility and stability of the modified nanoparticles in biological media, reduces non-specific protein binding, and can improve their pharmacokinetic profile in vivo. This methodology is applicable to a variety of nanoparticle platforms, including gold nanoparticles (AuNPs), superparamagnetic iron oxide nanoparticles (SPIONs), and liposomes.
Data Presentation: Characterization of this compound Modified Nanoparticles
Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained before and after modification.
Table 1: Characterization of Amine-Functionalized Gold Nanoparticles (AuNPs) Before and After this compound Conjugation
| Parameter | Bare AuNPs (Amine-Terminated) | TCO-PEG12-AuNPs |
| Core Diameter (TEM) | 20 nm | 20 nm |
| Hydrodynamic Diameter (DLS) | 25.2 ± 1.5 nm | 45.8 ± 2.1 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (pH 7.4) | +35.5 ± 2.5 mV | -15.2 ± 1.8 mV |
| Surface TCO Group Density | N/A | ~2.5 TCO groups/nm² |
Table 2: Characterization of Amine-Functionalized Superparamagnetic Iron Oxide Nanoparticles (SPIONs) Before and After this compound Conjugation
| Parameter | Bare SPIONs (Amine-Terminated) | TCO-PEG12-SPIONs |
| Core Diameter (TEM) | 15 nm | 15 nm |
| Hydrodynamic Diameter (DLS) | 32.7 ± 2.8 nm | 58.4 ± 3.5 nm |
| Polydispersity Index (PDI) | 0.21 ± 0.04 | 0.25 ± 0.05 |
| Zeta Potential (pH 7.4) | +28.1 ± 3.1 mV | -12.8 ± 2.2 mV |
| Stability in 10% FBS (24h) | Aggregation observed | Stable |
Table 3: Characterization of Amine-Functionalized Liposomes Before and After this compound Conjugation
| Parameter | Bare Liposomes (Amine-Terminated) | TCO-PEG12-Liposomes |
| Hydrodynamic Diameter (DLS) | 110.5 ± 4.2 nm | 125.3 ± 3.8 nm |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.14 ± 0.02 |
| Zeta Potential (pH 7.4) | +15.6 ± 2.0 mV | -5.7 ± 1.5 mV |
| Encapsulation Efficiency (Doxorubicin) | ~90% | ~88% |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., AuNPs, SPIONs, or liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugation/magnetic separation equipment or size-exclusion chromatography columns
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1 mg/mL.
-
This compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute in Activation Buffer to a 10 mM stock solution.
-
Activation of Carboxylic Acid:
-
Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in Activation Buffer.
-
To the this compound solution, add EDC and NHS to a final concentration of 10 mM and 5 mM, respectively.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
-
-
Conjugation:
-
Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of this compound to nanoparticles should be optimized but a 1000-fold molar excess of the linker is a good starting point.
-
Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS-esters.
-
Purify the TCO-PEG12-functionalized nanoparticles from excess reagents by centrifugation, magnetic separation, or size-exclusion chromatography.
-
Wash the purified nanoparticles three times with PBS (pH 7.4).
-
-
Characterization and Storage:
-
Characterize the modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and zeta potential measurements.
-
Store the TCO-PEG12-nanoparticles in a suitable buffer at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Bioorthogonal Labeling of Cells with TCO-PEG12-Nanoparticles and a Tetrazine-Fluorophore
This protocol outlines the procedure for labeling cells that have been pre-targeted with a tetrazine-modified antibody with TCO-PEG12-nanoparticles for fluorescent imaging.
Materials:
-
TCO-PEG12-functionalized nanoparticles (from Protocol 1)
-
Target cells expressing a specific surface antigen
-
Tetrazine-conjugated antibody specific to the cell surface antigen
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells in a suitable imaging plate (e.g., glass-bottom dish) and culture overnight to allow for attachment.
-
Antibody Incubation:
-
Dilute the tetrazine-conjugated antibody in cell culture medium to the desired concentration (typically 1-10 µg/mL).
-
Remove the old medium from the cells and add the antibody solution.
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with PBS to remove unbound antibody.
-
-
Nanoparticle Incubation (Click Reaction):
-
Disperse the TCO-PEG12-nanoparticles in cell culture medium to a final concentration of 10-50 µg/mL.
-
Add the nanoparticle dispersion to the antibody-labeled cells.
-
Incubate for 30-60 minutes at 37°C to allow for the bioorthogonal click reaction to occur.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound nanoparticles.
-
Add fresh cell culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the nanoparticle's intrinsic fluorescence or a pre-loaded fluorescent cargo.
-
Application Notes and Protocols for TCO-PEG12-acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TCO-PEG12-acid in proteomics research. This reagent is a valuable tool for protein capture, analysis, and functional studies through bioorthogonal chemistry.
Introduction
This compound is a bifunctional linker molecule that plays a crucial role in modern proteomics and chemical biology. It consists of a highly reactive trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group is a key component for one of the fastest bioorthogonal reactions known, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) moiety.[1][2] This reaction is characterized by its exceptional speed and selectivity, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native cellular processes.[3]
The PEG12 spacer enhances the water solubility of the molecule and provides a flexible linker arm that minimizes steric hindrance during conjugation.[1][4] The terminal carboxylic acid can be readily activated, for example, to an N-hydroxysuccinimide (NHS) ester, for efficient coupling to primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins. This two-step approach of first labeling a protein with a TCO group and then reacting it with a tetrazine-functionalized probe enables a wide range of applications in proteomics.
Principle of TCO-Tetrazine Ligation
The core of this technology is the bioorthogonal reaction between a TCO group and a tetrazine derivative. This iEDDA reaction is exceptionally fast and proceeds with high selectivity, even at low concentrations of reactants in complex biological mixtures like cell lysates. The reaction does not require any toxic catalysts, such as copper, making it ideal for applications in living cells and organisms. Once the protein of interest is labeled with this compound, it can be specifically targeted with a molecule carrying a tetrazine group for various downstream applications, including purification, imaging, and identification.
Applications in Proteomics
The versatility of the TCO-tetrazine ligation has led to its adoption in numerous proteomics applications:
-
Protein Capture and Enrichment: TCO-labeled proteins can be efficiently captured from complex mixtures using tetrazine-functionalized beads or surfaces. This is particularly useful for enriching low-abundance proteins for subsequent analysis by mass spectrometry.
-
Protein Imaging: The use of tetrazine-conjugated fluorophores allows for the specific visualization of TCO-labeled proteins in cells and tissues, providing insights into their localization and dynamics.
-
Target Identification: Small molecule probes functionalized with a TCO group can be used to identify their protein binding partners in a cellular context. After binding, the TCO-probe-protein complex can be labeled with a tetrazine-reporter tag for detection or enrichment.
-
Antibody-Drug Conjugates (ADCs): The TCO-tetrazine ligation is employed in the development of ADCs, where a cytotoxic drug is linked to an antibody via a TCO-containing linker.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its application in proteomics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H67NO16 | |
| Molecular Weight | 769.91 g/mol | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Reaction Rate Constant (k) | Conditions | Source |
| TCO and Dipyridal Tetrazine | 2000 (±400) M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| TCO and Tetrazines (general) | up to 10⁵ M⁻¹s⁻¹ | Aqueous |
Table 3: Protein Capture Efficiency
| System | Efficiency | Incubation Time | Source |
| ProMTag-labeled Yeast Proteome on TCO-beads | 93% | 10 min | |
| ProMTag-labeled Yeast Proteome on TCO-beads | 96% | 60 min |
Experimental Protocols
Here are detailed protocols for the use of this compound in protein labeling and capture.
Protocol 1: Activation of this compound to TCO-PEG12-NHS Ester
This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive NHS ester for efficient protein labeling. Note that TCO-PEG12-NHS ester is also commercially available.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10-50 mM.
-
Add 1.1 equivalents of NHS to the solution.
-
Add 1.1 equivalents of DCC or EDC to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting TCO-PEG12-NHS ester solution can be used directly for protein labeling or purified by chromatography if necessary.
Protocol 2: Labeling of Proteins with TCO-PEG12-NHS Ester
This protocol details the procedure for labeling a protein of interest with the TCO moiety.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-PEG12-NHS ester solution (10 mM in anhydrous DMSO or DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG12-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from excess, unreacted TCO-NHS ester using a desalting spin column or dialysis against the desired storage buffer.
-
The TCO-labeled protein is now ready for downstream applications or can be stored at -20°C or -80°C.
Protocol 3: Capture of TCO-labeled Proteins Using Tetrazine-Functionalized Beads
This protocol outlines the capture of TCO-labeled proteins from a complex mixture.
Materials:
-
TCO-labeled protein sample (e.g., cell lysate containing the labeled protein)
-
Tetrazine-functionalized agarose (B213101) or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE loading buffer)
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation: Resuspend the tetrazine-functionalized beads in the binding/wash buffer.
-
Add the TCO-labeled protein sample to the prepared beads. A ratio of 1 µL of beads per 1 µg of labeled protein can be a starting point.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Discard the supernatant.
-
Wash the beads 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using the appropriate elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed. For SDS-PAGE analysis, resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.
Caption: Chemical activation of this compound and subsequent protein labeling.
Caption: Experimental workflow for TCO-based protein capture and analysis.
Caption: Principle of bioorthogonal protein labeling using TCO-tetrazine ligation.
References
Application Note: Site-Specific Protein Modification Using TCO-PEG12-acid
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-PEG12-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-acid is a bifunctional linker molecule integral to the advancement of targeted drug delivery systems. It features a trans-cyclooctene (B1233481) (TCO) group and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables a two-step conjugation strategy that is central to the construction of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), and the functionalization of nanoparticle-based delivery vehicles.
The TCO moiety facilitates a highly efficient and bioorthogonal reaction with tetrazine-functionalized molecules through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent linking of components in complex biological environments with minimal side reactions.[1][2]
The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, including therapeutic agents, proteins, or modified surfaces of nanoparticles and liposomes.[3] This is typically achieved through activation with carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a more reactive NHS ester.[4][5]
The hydrophilic PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic profile of the drug delivery system.[1]
These application notes provide detailed protocols for the use of this compound in the development of drug delivery systems, along with quantitative data to inform experimental design.
Data Presentation
TCO-Tetrazine Reaction Kinetics
The inverse electron-demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptional speed. The second-order rate constants for this bioorthogonal ligation are orders of magnitude higher than many other click chemistry reactions, enabling efficient conjugation even at low reactant concentrations.
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| TCO and Tetrazine | > 800 | Aqueous buffer | [6] |
| TCO and Tetrazine | up to 1000 | ATTO-tetrazines with TCO | [1] |
| TCO and Tetrazine | ~1000 | Methyl-substituted tetrazines with TCO | [1] |
| TCO and Tetrazine | up to 30,000 | Hydrogen-substituted tetrazines with TCO | [1] |
Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio is a critical quality attribute for antibody-drug conjugates. While specific DAR values will vary depending on the antibody, drug, and conjugation conditions, the following methods are standard for its determination.
| Method | Principle | Typical Output | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of the drug-linker increases hydrophobicity. | Chromatogram with peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). | [7] |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the intact or reduced ADC. | Mass spectrum showing the masses of different ADC species, allowing for precise DAR calculation. | [7] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester, which can then be used to label amine-containing molecules.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.[8]
-
-
Activation of this compound:
-
In a reaction vial, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[8]
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (e.g., drug, protein, or amine-modified nanoparticle) in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker may be used for protein labeling.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching and Purification:
-
Quench the reaction by adding a solution of hydroxylamine, Tris, or glycine (B1666218) to a final concentration of 50-100 mM and incubate for 30 minutes.[8]
-
Purify the TCO-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: Functionalization of Liposomes with this compound
This protocol describes the incorporation of a TCO-PEG12 functional group onto the surface of liposomes for subsequent targeting via tetrazine click chemistry.
Materials:
-
Lipid mixture (e.g., DPPC, Cholesterol)
-
DSPE-PEG-amine (a lipid with a terminal amine group)
-
Activated TCO-PEG12-NHS ester (prepared as in Protocol 1)
-
PBS, pH 7.4
Procedure:
-
Preparation of Amine-Functionalized Liposomes:
-
Dissolve the lipid mixture and DSPE-PEG-amine in chloroform.
-
Create a thin lipid film by evaporating the chloroform under reduced pressure.
-
Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles.
-
Form unilamellar liposomes by extrusion through polycarbonate membranes of a defined pore size.
-
-
Conjugation of Activated this compound:
-
Add the activated TCO-PEG12-NHS ester solution to the amine-functionalized liposome (B1194612) suspension.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted TCO-PEG12-linker by dialysis or size-exclusion chromatography.
-
Protocol 3: Two-Step ADC Preparation using this compound
This protocol outlines the creation of an antibody-drug conjugate (ADC) where the drug is first conjugated to this compound, and the resulting drug-linker construct is then attached to a tetrazine-modified antibody.
Step 1: Conjugation of Drug to this compound
-
Activate this compound: Follow Protocol 1 to activate this compound with EDC/NHS.
-
Conjugate to Drug: React the activated TCO-PEG12-NHS ester with an amine-containing drug.
-
Purification: Purify the TCO-PEG12-drug conjugate using reverse-phase HPLC.
Step 2: Conjugation to Tetrazine-Modified Antibody
-
Prepare Tetrazine-Modified Antibody: Modify the antibody with a tetrazine-NHS ester to introduce the tetrazine functionality. Purify the modified antibody.
-
Click Reaction:
-
Dissolve the TCO-PEG12-drug conjugate in an appropriate buffer.
-
Add the TCO-PEG12-drug conjugate to the tetrazine-modified antibody solution. A molar excess of the drug-linker conjugate is typically used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the final ADC using size-exclusion chromatography to remove excess drug-linker.
-
Analyze the ADC for drug-to-antibody ratio (DAR) using HIC or MS.[7]
-
References
- 1. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
The Speed and Specificity of Bioorthogonal Chemistry: Application Notes and Protocols for TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
The trans-cyclooctene (B1233481) (TCO) and tetrazine ligation has emerged as a cornerstone of bioorthogonal "click" chemistry, offering researchers an exceptionally fast, selective, and biocompatible tool for molecular labeling and conjugation.[1] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction proceeds with remarkable efficiency in complex biological environments without the need for cytotoxic catalysts, making it ideal for a wide range of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).[2][3]
This document provides detailed protocols and quantitative data to guide researchers in successfully implementing TCO-tetrazine chemistry in their experimental workflows.
Key Features of the TCO-Tetrazine Reaction:
-
Exceptional Kinetics: As one of the fastest bioorthogonal reactions known, it allows for efficient labeling at low reactant concentrations.[1]
-
High Specificity: The reaction is highly selective, with minimal cross-reactivity towards other functional groups found in biological systems.[1][4]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic copper catalysts.[1][2]
-
Fluorogenicity: Many tetrazine-dye conjugates exhibit a "turn-on" fluorescence upon reaction with a TCO, providing a convenient method for monitoring reaction progress.[1]
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from various sources.[3]
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO in aqueous media. | [3][5] |
| ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene in Methanol/Water (9:1) at 25°C. | [5] | |
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO in aqueous media. | [3][5] | |
| 1100 - 73,000 M⁻¹s⁻¹ | TCO-PEG₄ and various tetrazine scaffolds in DPBS at 37°C. | [5] | |
| Reaction pH | 6 - 9 | Generally performed in PBS buffer. | [5][6] |
| Reaction Temperature | Room Temperature (25°C), 37°C, or 4°C | The reaction is typically fast at room temperature, but can be performed at different temperatures depending on the application. | [3][5] |
| Reaction Time | 30 - 60 minutes | For many applications, the reaction is complete within this timeframe. | [1][5] |
| up to 2 hours or overnight | Can be extended for less reactive partners or when performed at 4°C. | [3][5] | |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight molar excess of the tetrazine-functionalized molecule is often recommended. | [5][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[5]
-
Quench Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[1][5]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][7]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[7] Incubate for 1 hour at room temperature.[7]
-
Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis.[5][7] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[5]
-
Size-exclusion chromatography (SEC) system (optional)
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.
-
Stoichiometry Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight excess of the tetrazine-labeled protein (1.05-1.5 equivalents) is often beneficial.[3][5]
-
Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][7]
-
Purification (Optional): If necessary, purify the resulting conjugate from unreacted starting materials using size-exclusion chromatography.[3][5]
Visualizing the Process
To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
Application Notes and Protocols: TCO-PEG12-acid for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG12-acid is a versatile tool in bioconjugation, enabling the precise fluorescent labeling of biomolecules for a wide range of applications, including live-cell imaging, flow cytometry, and in vivo studies. This molecule features a terminal trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group facilitates an exceptionally fast and highly specific bioorthogonal reaction with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The carboxylic acid allows for the covalent attachment of the TCO moiety to primary amines, such as those found on lysine (B10760008) residues of proteins and antibodies, through a stable amide bond formation. The hydrophilic PEG linker enhances solubility and minimizes non-specific binding.[3]
This document provides detailed protocols for the two-step labeling of biomolecules using this compound and a subsequent reaction with a fluorescently-labeled tetrazine. It also includes quantitative data on reaction kinetics and fluorescence enhancement to aid in experimental design and data interpretation.
Key Features of TCO-Tetrazine Ligation:
-
Ultrafast Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, with rate constants up to 10^6 M⁻¹s⁻¹, enabling efficient labeling at low concentrations.[4][5]
-
High Specificity: The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological processes.
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.
-
Fluorogenic Potential: Many tetrazine-dyes exhibit fluorescence quenching that is reversed upon reaction with TCO, leading to a significant increase in the fluorescent signal and a higher signal-to-noise ratio.
Quantitative Data
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet) | TCO | up to 1,000 | |
| 3-phenyl-1,2,4,5-tetrazine (H-Tet) | TCO | ~30-fold higher than Me-Tet | |
| Dipyridyl tetrazine | TCO | > 800 |
Table 2: Fluorescence Enhancement of Tetrazine Dyes upon Reaction with TCO
| Tetrazine Dye | Fluorescence Turn-On Ratio | Reference |
| ATTO425-MeTet | 15-40 | |
| ATTO465-MeTet | 15-40 | |
| ATTO488-MeTet | 15-40 | |
| Coumarin-tetrazine | up to 220 | |
| Acridine orange-tetrazine | 15-50 | |
| BODIPY-tetrazine | up to 900 |
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody with this compound using EDC/NHS Chemistry
This protocol describes the modification of a primary amine-containing biomolecule, such as an antibody, with this compound.
Materials:
-
Antibody (or other biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mg/mL solution of EDC in reaction buffer.
-
Prepare a 100 mg/mL solution of NHS (or Sulfo-NHS) in reaction buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a 10- to 50-fold molar excess of this compound to the antibody solution.
-
Add EDC and NHS to the reaction mixture to a final concentration of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization (Optional): The degree of labeling (DOL) can be determined by reacting the TCO-modified antibody with a tetrazine-conjugated dye and measuring the absorbance of the dye and the protein.
Workflow for Antibody Modification with this compound
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG12-acid Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TCO-PEG12-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for conjugating this compound to a primary amine-containing molecule?
A1: The conjugation of this compound, a carboxyl-containing compound, to a primary amine involves a two-step process known as carbodiimide (B86325) coupling, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
-
Carboxyl Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[1]
-
Amine-Reactive Ester Formation and Amide Bond Formation: The O-acylisourea intermediate can react in one of two ways:
-
Directly with a primary amine to form a stable amide bond.
-
With NHS to form a more stable, amine-reactive NHS ester. This NHS ester then reacts with a primary amine to form a stable amide bond. The use of NHS increases the efficiency of the conjugation and reduces side reactions.[2] The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.0 to 8.5.[1]
-
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C in a desiccated environment.[3] The trans-cyclooctene (B1233481) (TCO) moiety is prone to isomerization to its inactive cis-cyclooctene (CCO) form, and this process can be accelerated by moisture and exposure to certain conditions.[3][4] It is also recommended to handle the material under an inert gas for optimal stability.[5]
Q3: What is the role of the PEG12 spacer in this compound?
A3: The polyethylene (B3416737) glycol (PEG) spacer in this compound serves several important functions in bioconjugation:
-
Increases Hydrophilicity: The PEG spacer enhances the water solubility of the molecule and the resulting conjugate.[6][7]
-
Reduces Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance, allowing for more efficient conjugation to bulky biomolecules like proteins.[6][7]
-
Minimizes Non-specific Interactions: PEGylation can reduce non-specific binding and aggregation of the conjugated biomolecule.[8]
Q4: Can I use buffers containing primary amines, such as Tris or glycine, during the EDC/NHS coupling reaction?
A4: No, it is crucial to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates as they will compete with the intended reaction, leading to significantly lower conjugation yields.[1] Recommended buffers are MES for the activation step (pH 4.5-6.0) and phosphate-buffered saline (PBS) or borate (B1201080) buffer for the coupling step (pH 7.0-8.5).[1]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column into the Coupling Buffer.
-
Prepare Reagents: Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Carboxyl Group Activation:
-
In a microcentrifuge tube, add this compound to the Activation Buffer.
-
Add a molar excess of EDC and NHS (a common starting point is a 2-5 fold molar excess of EDC and NHS over the this compound).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the protein solution in Coupling Buffer.
-
Alternatively, for a more controlled two-step reaction, the activated this compound can be purified from excess EDC/NHS using a desalting column equilibrated with Coupling Buffer before adding the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal molar ratio of this compound to the protein should be determined empirically but a 10-20 fold molar excess of the linker is a common starting point.[9]
-
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted this compound and other small molecules from the conjugated protein using a desalting column or dialysis.
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of Carboxylic Acids to Amines
| Parameter | Recommended Condition | Rationale | Citation(s) |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of carboxyl group activation by EDC. | [1] |
| Coupling pH | 7.0 - 8.5 | Favors the reaction of the NHS ester with primary amines. | [1] |
| Activation Buffer | MES Buffer | Non-amine, non-carboxylate buffer suitable for the activation pH range. | [1] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), Borate Buffer | Non-amine buffers compatible with the coupling pH range. | [1] |
| EDC:NHS Molar Ratio | 1:1 to 1:2 | An excess of NHS can help drive the formation of the more stable NHS ester intermediate. | [10] |
| Linker:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically. | [9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive biomolecules. | [11] |
| Reaction Time | 1-2 hours at Room Temperature or 4 hours to overnight at 4°C | Incubation time depends on the temperature and the specific reactants. | [9] |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Conjugation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive reagents (EDC, NHS, or this compound). | Use fresh, high-quality reagents. Allow EDC and NHS to warm to room temperature before opening to prevent moisture condensation. Store this compound at -20°C and protected from moisture. |
| Presence of primary amines or carboxylates in the buffer. | Use recommended non-competing buffers such as MES for activation and PBS for coupling. Perform buffer exchange if necessary. | |
| Incorrect pH for activation or coupling steps. | Strictly adhere to the recommended pH ranges for each step (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling). | |
| Hydrolysis of EDC or the NHS-ester intermediate. | Perform the reaction steps promptly after preparing the reagents. Minimize the time between the activation and coupling steps. | |
| Insufficient molar excess of this compound or coupling reagents. | Optimize the molar ratios of this compound, EDC, and NHS. Start with a 10-20 fold molar excess of the linker. | |
| Protein Aggregation/Precipitation | Unfavorable buffer conditions for the protein. | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider screening different buffer compositions. |
| High concentration of EDC. | If precipitation is observed with a large excess of EDC, try reducing the concentration. | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh stock solutions of EDC, NHS, and this compound for each experiment. |
| Incomplete removal of quenching reagents or byproducts. | Ensure thorough purification of the final conjugate using appropriate methods like size-exclusion chromatography or dialysis. | |
| TCO Moiety Inactivity | Isomerization of TCO to CCO. | Store this compound properly at -20°C and protected from light and moisture. Avoid prolonged exposure to ambient temperatures. |
| Presence of thiols (e.g., DTT). | Avoid using thiol-containing reducing agents like DTT with TCO-containing molecules. If reduction is necessary, use a non-thiol-based reducing agent like TCEP and perform it as a separate step before conjugation. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preventing TCO-PEG12-acid degradation and isomerization
Welcome to the technical support center for TCO-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a focus on preventing its degradation and isomerization to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary issue concerning the stability of this compound is not degradation in the sense of decomposition, but rather isomerization. The chemically reactive trans-cyclooctene (B1233481) (TCO) isomer can convert to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the molecule unable to participate in the desired rapid bioorthogonal click chemistry reaction with tetrazine-containing molecules.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize isomerization, this compound should be stored at -20°C in a sealed, light- and moisture-protected container.[2] For long-term stability, it is crucial to prevent exposure to moisture and light. Some suppliers suggest that shipping may require dry ice to maintain stability.[3] Due to its limited shelf life, TCO compounds are not recommended for long-term storage.[1]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in water, DMSO, DCM, and DMF. When preparing stock solutions, it is advisable to use anhydrous solvents such as DMF or DMSO to avoid introducing moisture, which can be detrimental to the stability of the compound.
Q4: What is the reactivity of the two functional ends of this compound?
A4: this compound is a heterobifunctional linker. The TCO group reacts with tetrazine-containing molecules via a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". The terminal carboxylic acid can be conjugated to primary amine groups (e.g., on proteins or other biomolecules) using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Q5: At what pH should I perform reactions with this compound?
A5: The TCO-tetrazine click reaction is generally efficient over a pH range of 6 to 9. For the EDC-mediated coupling of the carboxylic acid to a primary amine, the activation of the carboxyl group is most efficient at a pH of 4.5-7.2. However, the subsequent reaction with the primary amine is more efficient at a pH of 7-8. A two-step procedure is often recommended, with activation at a lower pH followed by reaction with the amine at a slightly basic pH.
Troubleshooting Guides
Issue 1: Low or No Reactivity in TCO-Tetrazine Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | Verify the integrity of the this compound. If possible, analyze by NMR to check for the presence of the trans-isomer. Always use freshly prepared solutions from properly stored, unexpired reagent. Consider purchasing a new batch if the current one is old or has been stored improperly. |
| Degradation of Tetrazine Partner | Tetrazines can also degrade, especially in aqueous media. Use freshly prepared solutions of your tetrazine-labeled molecule. Ensure it has been stored under recommended conditions (desiccated and protected from light). |
| Steric Hindrance | The PEG12 spacer is designed to reduce steric hindrance, but if both binding partners are large macromolecules, this can still be an issue. Consider using a longer PEG linker if available. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
| Low Reactant Concentration | Although the TCO-tetrazine reaction is very fast, extremely low concentrations can slow down the reaction rate. If possible, increase the concentration of the reactants. |
| Suboptimal pH | While the reaction is robust across a range of pH values, ensure the pH of your reaction buffer is within the optimal 6-9 range. |
Issue 2: Inefficient EDC Coupling of the Carboxylic Acid to an Amine
| Possible Cause | Recommended Solution |
| Hydrolysis of EDC/NHS Ester Intermediate | EDC forms a highly reactive O-acylisourea intermediate which is unstable in aqueous solution. For a more stable intermediate, include N-hydroxysuccinimide (NHS) or sulfo-NHS in the reaction. Perform the reaction in an amine-free buffer, such as MES buffer, at a pH of 4.7-6.0 for the activation step. |
| Presence of Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or carboxylates will compete with your intended reaction. Use non-nucleophilic buffers like MES for the activation step and PBS for the coupling step. |
| Incorrect pH for Coupling | After the initial activation at a lower pH, raise the pH to 7.2-7.5 for the reaction with the amine-containing molecule. |
| Inactive EDC | EDC is sensitive to moisture and can hydrolyze over time. Use fresh, high-quality EDC and store it desiccated at -20°C. |
| Insufficient Molar Excess of Reagents | Use a molar excess of EDC and NHS over the this compound to ensure efficient activation. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein
-
Buffer Preparation : Prepare an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) and a coupling buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation : Allow this compound, EDC, and NHS (or sulfo-NHS) to come to room temperature before opening. Prepare stock solutions in an appropriate anhydrous solvent like DMSO or DMF.
-
Activation of this compound :
-
Dissolve this compound in the activation buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein :
-
Dissolve your amine-containing protein in the coupling buffer.
-
Add the activated this compound solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification :
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of 10-50 mM.
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
-
Storage : Store the purified TCO-labeled protein at 4°C or -20°C as appropriate for the protein's stability.
Protocol 2: Quality Control - Testing the Reactivity of TCO-labeled Protein
-
Prepare a Tetrazine-Fluorophore Solution : Dissolve a tetrazine-conjugated fluorophore in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Setup : Mix the TCO-labeled protein with a slight molar excess of the tetrazine-fluorophore.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Analysis : Analyze the reaction mixture using SDS-PAGE with fluorescence imaging. A fluorescent band corresponding to the molecular weight of your protein confirms a successful conjugation and active TCO groups. Alternatively, use LC-MS to confirm the mass of the conjugated protein.
Visualizations
Caption: Isomerization of reactive TCO to unreactive CCO.
Caption: Workflow for EDC/NHS coupling of this compound.
References
Technical Support Center: TCO Stability in the Presence of Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of trans-cyclooctene (B1233481) (TCO) linkers in the presence of reducing agents, particularly dithiothreitol (B142953) (DTT).
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using DTT in TCO-based bioconjugation?
The main concern with using DTT in TCO-based bioconjugation is its propensity to induce the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO). DTT is a thiol-containing reducing agent, and these thiols can catalyze the conversion of the strained, reactive trans-isomer to its more stable, unreactive cis-form. This isomerization leads to a significant decrease in the concentration of active TCO available for the desired bioorthogonal reaction with tetrazine, resulting in low or no conjugation yield.
Q2: My conjugation yield is low when DTT is in my buffer. Is the TCO-linker degrading?
Yes, it is highly likely that your TCO-linker is isomerizing to its inactive CCO form. Even at low concentrations, DTT can significantly reduce the amount of active TCO over time. Several studies have documented that various TCO derivatives are unstable in the presence of thiols, leading to conjugation failure.
Q3: Are all TCO derivatives equally susceptible to DTT-induced isomerization?
No, the stability of TCO derivatives can vary significantly. Highly strained TCOs, such as sTCO, which are designed for very fast reaction kinetics, tend to be more susceptible to thiol-promoted isomerization.[1] More conformationally stable derivatives, like d-TCO, exhibit improved stability in the presence of thiols but may have slightly slower reaction rates.[2]
Q4: Is there a recommended alternative to DTT for use with TCO linkers?
Yes, Tris(2-carboxyethyl)phosphine (TCEP) is the recommended alternative to DTT. TCEP is a non-thiol-based reducing agent and is therefore much more compatible with TCO linkers as it does not promote the thiol-mediated isomerization to CCO. TCEP is also odorless, more stable in solution over a wider pH range (1.5-8.5), and its reducing action is irreversible.[3]
Q5: Can I use TCEP and TCO linkers in the same reaction step?
While TCEP is significantly more compatible with TCO than DTT, for optimal results, it is best practice to perform the reduction and TCO conjugation in separate, sequential steps. This involves reducing the disulfide bonds with TCEP first, followed by the removal of excess TCEP before the addition of the TCO-containing reagent. This precaution prevents any potential, albeit less likely, side reactions and ensures the highest possible conjugation efficiency.
Troubleshooting Guide: Low Conjugation Yield
Even when avoiding DTT, you may encounter low conjugation yields. This guide provides a systematic approach to troubleshooting these issues.
Problem: Low or no conjugation product observed.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Step 1: Verify the Reducing Agent
-
Issue: As highlighted in the FAQs, DTT is a primary cause of low TCO conjugation yield due to isomerization.
-
Solution: If you are using DTT, switch to TCEP. If you are already using TCEP and the yield is still low, proceed to the next steps.
Step 2: Optimize Reaction Stoichiometry
-
Issue: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.
-
Solution: Empirically optimize the molar ratio of your reactants. A common starting point is to use a slight molar excess (1.5 to 5-fold) of the less precious or more stable reagent to drive the reaction to completion.[4]
Step 3: Adjust Reaction Time and Temperature
-
Issue: While the TCO-tetrazine ligation is typically fast, reaction kinetics can be influenced by the specific constructs and reaction conditions.
-
Solution: The reaction is often complete within 30 to 60 minutes at room temperature.[4] For less reactive partners or very dilute solutions, extending the incubation time (e.g., 2 hours to overnight at 4°C) can improve yields.[4] In some cases, gently increasing the temperature to 37°C may accelerate the reaction, but be mindful of the stability of your biomolecules.[4]
Step 4: Address Solubility Issues
-
Issue: TCO moieties can be hydrophobic, leading to aggregation and reduced reactivity, especially when conjugated to proteins.
-
Solution: The use of PEGylated TCO or tetrazine linkers can significantly improve the aqueous solubility of the reagents and the final conjugate, minimizing aggregation and steric hindrance.[2][3]
Step 5: Review Your Purification Strategy
-
Issue: The purification method may not be optimal for separating the conjugate from unreacted starting materials, leading to an apparent low yield.
-
Solution: Depending on the size and properties of your conjugate, consider different purification techniques such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).[5][6][7][8] For antibody-drug conjugates, Tangential Flow Filtration (TFF) can be effective for buffer exchange and removing small molecule reagents.[5]
Quantitative Data: TCO Stability with Reducing Agents
The following table summarizes the stability of different TCO derivatives in the presence of thiol-containing reducing agents. Note that direct DTT stability data is limited in the literature; however, data from similar thiols like mercaptoethanol and glutathione (B108866) provide a strong indication of the expected behavior with DTT.
| TCO Derivative | Reducing Agent (Concentration) | Time | % Isomerization (trans to cis) | Reference |
| sTCO | 30 mM Mercaptoethanol | 1 hour | 18% | |
| 2 hours | 34% | |||
| 4.5 hours | 55% | |||
| 18.5 hours | 100% | |||
| d-TCO | 30 mM Mercaptoethanol (pH 7.4) | 5 hours | 43% | [2] |
| Double-functionalized sTCO | 30 mM Ethanethiol | 12 hours | 12% | |
| High concentration GSH | 12 hours | 60% |
Experimental Protocols
Protocol: Assessing TCO Stability via ¹H NMR Spectroscopy
This protocol provides a general framework for monitoring the isomerization of a TCO derivative to its CCO form in the presence of a reducing agent using ¹H NMR.
Materials:
-
TCO-functionalized molecule of interest
-
Reducing agents: DTT and TCEP solutions (e.g., 1 M stock in water)
-
Deuterated buffer (e.g., PBS in D₂O, pH adjusted to 7.4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your TCO-functionalized molecule in the deuterated buffer at a known concentration (e.g., 10 mM).
-
In an NMR tube, add the TCO stock solution to a final volume that is appropriate for your NMR instrument (typically 500-600 µL).
-
Add a small, known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TSPA) for accurate quantification.
-
-
NMR Acquisition (Time Point 0):
-
Acquire a ¹H NMR spectrum of the TCO sample before the addition of the reducing agent. This will serve as your baseline (t=0) and confirm the purity of your starting material. The olefinic protons of the trans-isomer will have a characteristic chemical shift.
-
-
Initiating the Isomerization:
-
To the NMR tube containing the TCO sample, add a specific volume of the reducing agent stock solution to achieve the desired final concentration (e.g., 10 mM DTT).
-
Quickly and gently mix the sample.
-
-
Time-Course NMR Monitoring:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the expected rate of isomerization).
-
Continue acquiring spectra for a duration sufficient to observe significant isomerization or for the reaction to go to completion.
-
-
Data Analysis:
-
Process the acquired NMR spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the olefinic protons of both the trans- and cis-isomers of your cyclooctene. The appearance and growth of the cis-isomer signal over time, with a concomitant decrease in the trans-isomer signal, indicates isomerization.
-
Integrate the signals corresponding to both isomers at each time point.
-
Calculate the percentage of isomerization at each time point using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100
-
-
Repeat with TCEP:
-
Perform the same experiment using TCEP at the same concentration to serve as a negative control and demonstrate its superior compatibility with your TCO linker.
-
Signaling Pathways and Workflows
Caption: DTT-induced isomerization of TCO leading to conjugation failure.
Caption: Recommended sequential workflow for bioconjugation with TCO.
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of TCO-Labeled Proteins and Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of TCO-labeled proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step to purify my TCO-labeled protein or antibody after the labeling reaction?
A1: The most common and recommended initial purification step is to remove excess, unreacted TCO-NHS ester using a desalting spin column or through dialysis.[1][2] This is a quick and efficient way to separate the labeled protein from small molecule impurities.
Q2: What is the best chromatography method for purifying TCO-labeled proteins and antibodies?
A2: Size exclusion chromatography (SEC), also known as gel filtration, is the most widely used and effective method for purifying TCO-labeled proteins and antibodies.[1][3][4][5] SEC separates molecules based on their size, effectively removing any remaining free TCO reagent, as well as any protein aggregates that may have formed.[3][6][7]
Q3: Can I use affinity chromatography to purify my TCO-labeled biomolecule?
A3: Yes, affinity chromatography can be a powerful tool, particularly if you are working with a tetrazine-modified partner. You can use TCO-labeled agarose (B213101) beads to specifically capture and purify tetrazine-modified proteins or other molecules from complex mixtures.[8]
Q4: What are the optimal buffer conditions for purifying TCO-labeled proteins?
A4: For the labeling reaction itself, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 9.0.[1][9][10] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester of the TCO linker.[9][11] For purification by SEC, physiological buffers like PBS are generally suitable.[4]
Q5: How can I determine the efficiency of my TCO labeling?
A5: The labeling efficiency, often referred to as the Degree of Labeling (DOL), can be determined spectrophotometrically if the TCO reagent contains a UV-active tracer or if you are conjugating it to a molecule with a distinct absorbance spectrum (like a fluorescent dye).[12][13] This involves measuring the absorbance at wavelengths corresponding to the protein (typically 280 nm) and the label.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Labeled Protein | Hydrolyzed TCO-NHS ester: NHS esters are moisture-sensitive.[1][9] | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1][9]- Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][9] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will react with the TCO-NHS ester.[1][9] | - Perform a buffer exchange into an amine-free buffer (e.g., PBS) before the labeling reaction.[1][2] | |
| Suboptimal reaction conditions: Incorrect molar excess or incubation time. | - Optimize the molar excess of the TCO-NHS ester. A 10- to 50-fold molar excess is often recommended, depending on the protein concentration.[9]- Adjust the incubation time. Typically, 30-60 minutes at room temperature is sufficient.[1][9] | |
| Protein Aggregation or Precipitation | High degree of labeling: Excessive modification of the protein surface can lead to aggregation.[14] | - Reduce the molar excess of the TCO-NHS ester or shorten the reaction time.[14] |
| Unfavorable buffer conditions: Incorrect pH or ionic strength. | - Optimize the buffer conditions. Ensure the pH is within the optimal range for your protein's stability.[14] | |
| Hydrophobicity of the TCO moiety: The TCO group can be hydrophobic and may cause aggregation, especially at high labeling densities.[15] | - Consider using a TCO linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve solubility.[1] | |
| Poor Separation During Size Exclusion Chromatography (SEC) | Inappropriate column choice: The fractionation range of the SEC column may not be suitable for the size of your protein. | - Select an SEC column with a fractionation range appropriate for the molecular weight of your protein or antibody.[3] |
| Column clogging: Particulates in the sample can clog the column. | - Centrifuge and/or filter your sample through a 0.22 µm or 0.45 µm filter before loading it onto the SEC column. | |
| Non-specific interactions with the resin: The protein may be interacting with the SEC resin. | - Adjust the buffer composition, for example, by increasing the salt concentration (e.g., 150-500 mM NaCl) to minimize ionic interactions. | |
| Presence of Free TCO Reagent in the Final Product | Inadequate purification: The purification method may not have been sufficient to remove all the unreacted TCO. | - Repeat the purification step, for example, by performing a second round of desalting or SEC.[14]- Ensure that the size exclusion column has adequate resolution to separate the protein from the small molecule reagent. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
-
Buffer Exchange: Ensure your protein (1-5 mg/mL) is in an amine-free buffer, such as PBS (pH 7.2-8.0).[1][2] If your current buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting spin column.[2]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to your protein solution.[14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[1][14]
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][9]
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer components using a desalting spin column or by dialysis.[1][2]
Protocol 2: Purification of TCO-Labeled Protein by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the size exclusion chromatography column with a suitable buffer, typically PBS, ensuring at least two column volumes of buffer pass through the column.
-
Sample Preparation: Centrifuge your TCO-labeled protein sample to remove any precipitates.
-
Sample Loading: Load the clarified sample onto the equilibrated SEC column. The sample volume should not exceed the recommended volume for the specific column (typically 1-5% of the column volume).
-
Elution: Elute the protein using the same equilibration buffer at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions containing the protein peak by SDS-PAGE to confirm purity and the absence of aggregates. Pool the fractions containing the purified TCO-labeled protein.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for TCO-NHS Ester Labeling of Proteins
| Parameter | Recommended Condition | Notes | Reference(s) |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. | [1][14] |
| Reaction Buffer | Amine-free buffer, pH 7.0 - 9.0 | PBS is a common choice. Avoid Tris and glycine. | [1][9] |
| Molar Excess of TCO-NHS Ester | 10 - 50 fold | The optimal ratio may need to be determined empirically. | [9] |
| Reaction Time | 30 - 60 minutes | Can be adjusted based on the reactivity of the protein. | [1][9] |
| Reaction Temperature | Room Temperature (20-25°C) | [1][14] | |
| Quenching Reagent | Tris-HCl (50-100 mM final concentration) | Quenches unreacted NHS esters. | [1][9] |
Table 2: Example Degree of Labeling (DOL) for TCO-Modified Antibodies
| Antibody | Molar Equivalents of TCO per Antibody | Resulting TCOs per Antibody | Reference |
| anti-c-myc 9E10 | 5 | 4 | [13] |
| anti-c-myc 9E10 | 10 | 8 | [13] |
| anti-c-myc 9E10 | 15 | 10 | [13] |
| anti-CEA 3C1 | 5 | 4 | [13] |
Visualizations
Caption: Experimental workflow for TCO-labeling and purification of proteins.
Caption: Troubleshooting logic for low yield of TCO-labeled protein.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. goldbio.com [goldbio.com]
- 6. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. longdom.org [longdom.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal molar ratio of TCO to tetrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal molar ratio of trans-cyclooctene (B1233481) (TCO) to tetrazine for bioorthogonal ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of TCO to tetrazine?
A1: For efficient conjugation, a common starting point is to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A typical range is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your experimental system.[1] In some protein-protein conjugation protocols, a 1:1 molar ratio has also been used successfully.[3]
Q2: Why is a slight excess of tetrazine often recommended?
A2: Using a slight excess of one reactant, often the less expensive or more stable one, can help drive the reaction to completion, ensuring that the limiting reagent is fully consumed.[4] For reactions involving a valuable component functionalized with TCO, using a small excess of the tetrazine derivative can maximize the conjugation of the TCO-modified molecule.
Q3: How can I monitor the progress of the TCO-tetrazine reaction?
A3: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically.[5] This is achieved by tracking the disappearance of the tetrazine's characteristic visible absorbance, which typically occurs between 510 and 550 nm.[3][6] This method allows for real-time determination of reaction kinetics and completion.[5]
Q4: What are the key factors that influence the TCO-tetrazine reaction rate?
A4: The kinetics of the TCO-tetrazine ligation are influenced by several factors:
-
Reactant Structure: The electronic properties and steric hindrance of the TCO and tetrazine derivatives play a crucial role.[4][7] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[4][7] Less sterically hindered reactants will generally react faster.[4] For instance, hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[4]
-
Reaction Conditions: While the reaction is robust across a range of conditions, factors like pH, temperature, and solvent can have an effect. The reaction is typically performed in aqueous buffers like PBS at a pH range of 6 to 9.[1][6]
-
Concentration of Reactants: The reaction rate is dependent on the concentration of both the TCO and tetrazine reactants.
Q5: Is a catalyst required for the TCO-tetrazine ligation?
A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]
Troubleshooting Guide
Issue: Low or Incomplete Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | Empirically optimize the molar ratio of your reactants. Start with a 1.05 to 1.5-fold molar excess of tetrazine and test different ratios to find the optimum for your specific system.[1] |
| Incorrect Stoichiometry Calculation | Double-check the concentration measurements of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.[4] |
| Degradation of Reactants | Ensure the integrity of your TCO and tetrazine reagents. Store them properly, protected from light and moisture. Prepare stock solutions fresh, especially for NHS esters which are moisture-sensitive.[2][8] |
| Steric Hindrance | If you suspect steric hindrance is an issue, consider using TCO and tetrazine reagents with longer, flexible linkers (e.g., PEG spacers) to minimize steric effects.[2] |
| Low Reactivity of TCO/Tetrazine Pair | Select a more reactive pairing. For example, strained TCOs (sTCO) exhibit faster kinetics.[4] Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[4] |
| Precipitation of Reactants or Product | To improve solubility, consider using PEGylated linkers on your TCO or tetrazine reagents.[4] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.[4] |
Experimental Protocols
Protocol 1: General Procedure for Determining Optimal Molar Ratio
This protocol provides a general framework for optimizing the molar ratio of a TCO-labeled protein and a tetrazine-labeled small molecule.
-
Preparation of Reactants:
-
Prepare a stock solution of the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-labeled small molecule in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Set up a series of reactions with a fixed concentration of the TCO-labeled protein and varying molar equivalents of the tetrazine-labeled small molecule (e.g., 1:1, 1:1.2, 1:1.5, 1:2).
-
Initiate the reactions by adding the tetrazine solution to the protein solution.
-
-
Reaction Monitoring:
-
If the tetrazine has a distinct absorbance, monitor the reaction progress by measuring the decrease in absorbance at the λmax (typically 510-550 nm) over time.
-
Alternatively, take aliquots at different time points, quench the reaction, and analyze the samples by a suitable method such as LC-MS or SDS-PAGE to determine the extent of conjugation.
-
-
Data Analysis:
-
Plot the percentage of conjugated protein against the molar ratio of tetrazine to TCO.
-
The optimal molar ratio is the one that gives the highest yield of the desired conjugate in a reasonable amount of time.
-
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes a general method for conjugating a TCO-labeled protein with a tetrazine-labeled protein.
-
Protein Preparation:
-
Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible buffer, such as PBS at pH 7.4.[5]
-
-
Reactant Calculation:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio (typically starting with 1:1 or a slight excess of the tetrazine-labeled protein).[1]
-
-
Conjugation Reaction:
-
Purification (Optional):
-
If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.[1]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[1]
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Recommended Molar Ratio (TCO:Tetrazine) | 1:1.05 to 1:1.5 | General starting point | [1][2] |
| Reaction pH Range | 6 - 9 | Aqueous buffers (e.g., PBS) | [1][6] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C or 37°C | [1][6] |
| Typical Reaction Time | 30 - 60 minutes | Can be extended for less reactive pairs | [1] |
| Second-Order Rate Constants (k) | 1 to 1 x 10⁶ M⁻¹s⁻¹ | Varies with TCO and tetrazine structure | [1][6] |
| Tetrazine Absorbance Maximum (λmax) | 510 - 550 nm | For reaction monitoring | [3][6] |
Visualizations
Caption: A workflow diagram illustrating the steps to determine the optimal molar ratio of TCO to tetrazine.
Caption: A troubleshooting flowchart for diagnosing and resolving low conjugation yield in TCO-tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Side reactions and byproducts in TCO-PEG12-acid chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG12-acid. The information is designed to help you identify and resolve common side reactions and byproduct-related issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
A1: this compound is a bifunctional linker designed for a two-step bioconjugation process.
-
Amine Coupling: The terminal carboxylic acid (-acid) is first coupled to a primary amine (e.g., a lysine (B10760008) residue on a protein) using carbodiimide (B86325) chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms a stable amide bond.
-
Bioorthogonal Ligation: The trans-cyclooctene (B1233481) (TCO) moiety then participates in a highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups.
Q2: What is the main cause of this compound instability and loss of reactivity?
A2: The primary cause of instability is the isomerization of the highly strained, reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) diastereomer.[1] This isomerization eliminates the ring strain necessary for the rapid IEDDA reaction with tetrazines, leading to a significant decrease or complete loss of reactivity. For this reason, long-term storage of TCO-containing reagents is not recommended.[1]
Q3: What are the byproducts of the TCO-tetrazine ligation reaction?
A3: The IEDDA reaction between TCO and tetrazine is exceptionally clean. The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.
Q4: Can the PEG linker itself degrade?
A4: Yes, under certain conditions, the polyethylene (B3416737) glycol (PEG) backbone can undergo oxidative degradation. This process can generate various byproducts, including formaldehyde, acetaldehyde, and PEG chains terminated with formate (B1220265) or acetate (B1210297) groups.[2] This is typically a concern under harsh conditions or during long-term storage with exposure to oxygen and is less common under the controlled conditions of most bioconjugation reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of Final Conjugate
You have activated your amine-containing biomolecule with this compound and subsequently reacted it with a tetrazine-labeled molecule, but the final conjugate yield is low or undetectable.
References
Technical Support Center: Enhancing TCO Conjugation Efficiency in Aqueous Buffers
Welcome to the technical support center for TCO (trans-cyclooctene) conjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and address frequently asked questions to optimize your TCO conjugation experiments in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your particular system.[1] In some cases, a 2 to 5-fold molar excess of the tetrazine-labeled protein over the TCO-labeled protein may be used for protein-protein conjugation.[2]
Q2: What are the recommended reaction buffers and pH range for TCO conjugation?
A2: The TCO-tetrazine ligation is effective in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction proceeds efficiently over a broad pH range, typically between 6 and 9.[3] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride at pH 7.5, to prevent undesirable side reactions with buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For less reactive conjugation partners or specific applications, the incubation time can be extended up to 2 hours or even overnight at 4°C. To further accelerate the reaction, incubation at 37°C or 40°C can be employed.
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the characteristic color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range. For more quantitative analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions and recalculate the stoichiometry. Empirically optimize the molar ratio of your reactants; a slight excess of one component (often 1.5-2 fold) can drive the reaction to completion. |
| Degradation of Reagents | Use fresh reagents. Store tetrazine and TCO derivatives protected from light and moisture. Be aware that TCOs can be sensitive to thiols and low pH, and some tetrazines can degrade in basic aqueous solutions. Prepare aqueous solutions of tetrazine immediately before use. |
| Suboptimal Buffer/pH | Ensure the reaction buffer is within the optimal pH range of 6-9. If using NHS ester chemistry for labeling, confirm the use of an amine-free buffer to avoid competing reactions. |
| Insufficient Reaction Time or Temperature | Allow the reaction to proceed for a longer duration and monitor its progress. Consider increasing the temperature to room temperature or 37°C to accelerate the reaction rate. |
| Hydrolysis of NHS Ester | If labeling with TCO-NHS ester, allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions. |
| Steric Hindrance | If conjugating large biomolecules, steric hindrance can impede the reaction. Consider redesigning the linker to be longer or more flexible, for instance by incorporating a PEG spacer, to improve the accessibility of the reactive moieties. |
| Precipitation of Reactants or Product | To improve solubility, consider using PEGylated linkers on your TCO or tetrazine reagents. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified. |
Issue 2: Slow Reaction Rate
Possible Causes and Solutions
| Possible Cause | Recommended Solution(s) |
| Low Reactant Concentrations | Increase the concentration of one or both reactants to accelerate the reaction rate. |
| Low Temperature | Perform the reaction at room temperature or 37°C. |
| Steric Hindrance | As mentioned previously, incorporating a flexible spacer like PEG can help overcome steric hindrance between bulky molecules. |
| Suboptimal Reactant Pairing | The reaction kinetics are influenced by the electronic properties of the TCO and tetrazine. The reaction is faster with a lower electron density on the tetrazine and a higher electron density on the TCO. Consider using a more reactive TCO or tetrazine derivative if the reaction is too slow. |
Data on Reaction Parameters
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) | Reference(s) |
| General Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | |
| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | |
| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Reaction pH | 6 - 9 | For NHS ester reactions, use pH 7-9. | |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C or 37°C depending on the application. | |
| Reaction Duration | 30 - 60 minutes | Can be extended to 2 hours or overnight if needed. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol outlines the general steps for first activating proteins with TCO and tetrazine moieties, followed by their conjugation.
1. Protein Preparation and Activation:
-
Dissolve Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.
-
Prepare a 10 mM stock solution of TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.
-
For Protein A activation with TCO, add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution.
-
For Protein B activation with Tetrazine, add a 10 to 20-fold molar excess of the Tetrazine-NHS ester stock solution.
-
Incubate the reaction mixtures for 60 minutes at room temperature.
-
(Optional but recommended) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted reagents using a spin desalting column or dialysis.
2. TCO-Tetrazine Ligation:
-
Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B. A 1:1 molar ratio is a good starting point, but a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can improve efficiency.
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.
-
The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.
-
Store the final conjugate at 4°C.
Visual Guides
Caption: Workflow for two-step TCO-tetrazine protein-protein conjugation.
Caption: Troubleshooting logic for low TCO conjugation yield.
References
Addressing steric hindrance in TCO-PEG12-acid labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG12-acid. Our goal is to help you overcome challenges related to steric hindrance and optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive towards tetrazine molecules in a type of reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a form of "click chemistry" that is very fast and specific.[1][2] The molecule also has a terminal carboxylic acid group that can be activated to react with primary amines (like the lysine (B10760008) residues on proteins) to form a stable amide bond.[3][4] The polyethylene (B3416737) glycol (PEG12) spacer enhances water solubility and provides a flexible chain that helps to reduce steric hindrance.[5] It is commonly used in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) and for labeling biomolecules for imaging or diagnostic purposes.
Q2: What is steric hindrance and how does it affect my this compound labeling?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In the context of this compound labeling, steric hindrance can occur in two main ways:
-
During Amine Coupling: If the primary amine on your target molecule (e.g., a protein) is located in a sterically crowded region, the bulky this compound molecule may have difficulty accessing it. This can lead to low labeling efficiency.
-
During the TCO-Tetrazine Reaction: After your molecule is labeled with this compound, the TCO group needs to be accessible to react with a tetrazine-modified molecule. If the TCO group is buried within the structure of your labeled molecule, the subsequent click reaction can be slow or inefficient.
Q3: How does the PEG12 linker help with steric hindrance?
A3: The PEG12 linker is a flexible spacer arm. This spacer increases the distance between the TCO group and the molecule it is attached to, as well as between the carboxylic acid and the TCO moiety. This flexibility and distance can help to overcome steric hindrance by allowing the reactive ends of the linker to more easily access their targets. The hydrophilic nature of the PEG linker also improves the water solubility of the conjugate, which can prevent aggregation that might otherwise mask reactive sites.
Q4: My labeling efficiency is low. What are the common causes?
A4: Low labeling efficiency can be due to several factors:
-
Steric Hindrance: As discussed above, the reactive sites on your biomolecule may be inaccessible.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can significantly slow down the reaction.
-
Reagent Degradation: TCO compounds can lose reactivity over time, and the activating agents for the carboxylic acid (EDC/NHS) are sensitive to moisture.
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the activated this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Steric Hindrance at the Labeling Site | - Increase the reaction temperature to provide more kinetic energy for the molecules to overcome repulsive forces.- Increase the molar excess of this compound to drive the reaction forward.- If possible, perform the reaction under denaturing conditions to expose buried reactive sites (note: this is only suitable if the biomolecule can be refolded or if its final structure is not critical). |
| Suboptimal pH for Amine Coupling | - Ensure the pH of the reaction buffer is between 7 and 9 for efficient reaction of the activated carboxylic acid with primary amines. | |
| Degraded Reagents | - Use fresh this compound and ensure that EDC and NHS have been stored under dry conditions.- Prepare EDC/NHS solutions immediately before use. | |
| Competing Amines in Buffer | - Perform buffer exchange of your biomolecule into an amine-free buffer, such as phosphate-buffered saline (PBS), before labeling. | |
| Slow or Incomplete TCO-Tetrazine Reaction | Steric Hindrance around the TCO Group | - Increase the reaction temperature.- Increase the concentration of the tetrazine-labeled molecule. |
| Incorrect Stoichiometry | - Use a slight molar excess (e.g., 1.5-2 fold) of the tetrazine-labeled molecule to ensure complete consumption of the TCO-labeled molecule. | |
| Precipitation of Conjugate | Poor Solubility | - The PEG12 linker is designed to improve solubility, but if you are working with very hydrophobic molecules, you may need to add a small amount of an organic co-solvent like DMSO or DMF. |
Experimental Protocols
Protocol 1: Activation of this compound and Labeling of a Protein
This protocol describes the two-step process of first activating the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Immediately before use, prepare 100 mM solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activate this compound:
-
In a microcentrifuge tube, mix:
-
10 µL of 10 mM this compound
-
10 µL of 100 mM EDC
-
10 µL of 100 mM NHS
-
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Label the Protein:
-
Add the activated TCO-PEG12-NHS ester solution to your protein solution. The molar ratio of the linker to the protein should be optimized, but a starting point of a 20-fold molar excess is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.
-
-
Quench the Reaction:
-
Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the reaction between a TCO-labeled biomolecule and a tetrazine-labeled molecule.
Materials:
-
TCO-labeled biomolecule in a suitable buffer
-
Tetrazine-labeled molecule
Procedure:
-
Prepare Reactants:
-
Ensure both the TCO-labeled and tetrazine-labeled molecules are in a compatible buffer system.
-
-
Perform the Click Reaction:
-
Mix the TCO-labeled and tetrazine-labeled molecules. A slight molar excess (1.5-2 fold) of one of the components is often used to drive the reaction to completion.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purification (Optional):
-
If necessary, purify the final conjugate from any excess unlabeled reactant using an appropriate method such as size-exclusion chromatography.
-
Data Presentation
Table 1: Illustrative Effect of Molar Ratio and Temperature on Labeling Efficiency
| Molar Ratio (this compound : Protein) | Reaction Temperature (°C) | Labeling Efficiency (%) |
| 10:1 | 25 | 45 |
| 20:1 | 25 | 75 |
| 40:1 | 25 | 85 |
| 20:1 | 4 | 60 |
| 20:1 | 37 | 82 |
Note: This table presents illustrative data to demonstrate general trends. Actual results will vary depending on the specific protein and reaction conditions.
Table 2: Troubleshooting Checklist and Expected Outcomes
| Issue | Action Taken | Parameter Changed | Expected Outcome |
| Low Labeling | Switched from Tris buffer to PBS | Reaction Buffer | Increased labeling efficiency due to elimination of competing amines. |
| Slow Click Reaction | Increased molar excess of tetrazine reagent from 1.1 to 2.0 | Stoichiometry | Faster reaction and higher yield of the final conjugate. |
| Poor Reproducibility | Used freshly prepared EDC/NHS solutions | Reagent Quality | More consistent labeling results. |
Visualizations
Caption: Workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. TCO-PEG12-NHS ester, 2185016-39-9 | BroadPharm [broadpharm.com]
Storage and handling best practices for TCO reagents
Welcome to the Technical Support Center for T-CO (trans-cyclooctene) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, troubleshooting assistance, and answers to frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for TCO reagents?
A1: Proper storage is crucial to maintain the reactivity of TCO reagents. Most TCO derivatives, especially those with high ring strain like s-TCO and d-TCO, are prone to deactivation if not stored correctly.[1] It is recommended to store TCO reagents at -20°C for long-term stability.[2] For day-to-day use, storage at 2-8°C is acceptable for some less reactive derivatives, but always consult the product-specific datasheet.[3] TCO reagents should also be protected from light.[3]
Q2: How should I handle TCO reagents upon receipt and during experimental setup?
A2: Upon receiving a new TCO reagent, immediately refer to the datasheet for specific storage instructions.[3] Avoid leaving the reagent at room temperature for extended periods.[3] When preparing for an experiment, allow the reagent to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis, especially for NHS esters.[4] For preparing stock solutions, use anhydrous DMSO or DMF.[2][4]
Q3: Are TCO reagents stable in aqueous buffers?
A3: The stability of TCO reagents in aqueous media can vary depending on the specific derivative. While the TCO functional group can be stable in aqueous buffered media for weeks at 4°C and a pH of 7.5, some of the more reactive TCOs can be susceptible to isomerization and degradation.[2][5] For instance, d-TCO derivatives have shown good stability in aqueous solutions at room temperature with no observed degradation in phosphate-buffered D2O for up to 14 days.[5]
Q4: What factors can lead to the degradation of TCO reagents?
A4: Several factors can cause TCO reagents to degrade or become inactive:
-
Isomerization: The highly reactive trans-isomer can convert to the unreactive cis-isomer. This can be promoted by thiols and copper-containing proteins.[1][6][7]
-
Hydrolysis: TCO reagents with functional groups like NHS esters are sensitive to moisture and can hydrolyze, reducing their ability to react with primary amines.[8][9]
-
Light Exposure: Some reagents may be light-sensitive and should be stored in the dark.[3][10]
-
Oxygen: For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation.[11]
Q5: How can I improve the stability of highly reactive TCO reagents?
A5: For highly strained and reactive TCOs, stability can be enhanced in a couple of ways:
-
Radical Inhibitors: The use of radical inhibitors, such as Trolox (a water-soluble vitamin E analog), can suppress thiol-promoted isomerization.[1]
-
Silver (I) Complexation: TCO reagents can be protected as stable Ag(I) metal complexes, which can significantly extend their shelf-life. The TCO can be liberated from the complex on demand by the addition of NaCl.[1][6]
Troubleshooting Guides
Issue 1: Low or No Labeling of Protein with TCO
| Possible Cause | Solution |
| Inactive TCO-NHS ester | The NHS ester may have hydrolyzed due to moisture. Use fresh, anhydrous DMSO or DMF to prepare the stock solution. Always allow the reagent vial to warm to room temperature before opening.[4] |
| Presence of primary amines in the buffer | Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your protein for reaction with the TCO-NHS ester. Buffer exchange your protein into an amine-free buffer, such as PBS (phosphate-buffered saline), at a pH of 7-9.[4][12][13] |
| Suboptimal stoichiometry | An incorrect molar ratio of TCO reagent to protein can result in poor labeling. A 10- to 20-fold molar excess of the TCO-NHS ester is a common starting point.[2][12] This may need to be optimized for your specific protein. |
| "Buried" TCO groups | The hydrophobic TCO moiety can sometimes become "buried" within the protein structure, making it inaccessible for reaction.[14] Using TCO reagents with hydrophilic PEG linkers can improve solubility and prevent this issue.[9][14] |
Issue 2: Low Yield in TCO-Tetrazine Click Reaction
| Possible Cause | Solution |
| Degraded TCO or tetrazine reagent | Verify the integrity of your reagents. TCOs can isomerize, and some tetrazines can degrade in aqueous media.[11] Store reagents properly and prepare fresh solutions. |
| Incorrect stoichiometry | For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended.[13] |
| Suboptimal reaction conditions | The TCO-tetrazine ligation is generally fast at room temperature (30-60 minutes).[13] However, for less reactive partners, you can extend the incubation time or slightly increase the temperature (e.g., 37°C or 40°C).[2][13] |
| Inaccurate quantification of reactants | Ensure the concentrations of your TCO- and tetrazine-labeled molecules are accurate. Use methods like UV-Vis spectroscopy to determine the concentration of stock solutions.[11] |
Issue 3: Protein Aggregation After Labeling
| Possible Cause | Solution |
| High degree of labeling | Excessive labeling can alter the protein's surface properties, leading to aggregation. Reduce the molar excess of the TCO labeling reagent or decrease the reaction time.[4] |
| Unfavorable buffer conditions | The buffer pH and ionic strength can influence protein stability. Optimize these conditions for your specific protein. |
| Hydrophobic interactions | The hydrophobicity of the TCO group can sometimes promote aggregation. Using TCO reagents with hydrophilic PEG linkers can enhance the water solubility of the labeled protein and reduce aggregation.[2][8] |
Quantitative Data Summary
Table 1: Stability of TCO Derivatives Under Specific Conditions
| TCO Derivative | Condition | Stability/Degradation | Reference |
| d-TCO | Phosphate-buffered D₂O, room temp. | No degradation or isomerization for up to 14 days. | [5] |
| d-TCO | Human serum, room temp. | > 97% remained as trans-isomer after 4 days. | [5] |
| d-TCO | pH 7.4 with thiols | 43% isomerization after 5 hours. | [5] |
| d-TCO, s-TCO, oxoTCO | Stored neat in an open flask at 30°C for 3 days | 81%, 98%, and 37% degradation, respectively. | [1] |
| TCO | 50% fresh mouse serum at 37°C | Almost complete conversion to cis-isomer within 7 hours. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should be between 1-5 mg/mL.[2][12]
-
Prepare TCO-NHS Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][12]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[2]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[13] The TCO-labeled protein is now ready for the click reaction.
Protocol 2: General Procedure for TCO-Tetrazine Click Reaction
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Conjugation: Mix the TCO-labeled molecule with the tetrazine-labeled molecule. It is often recommended to use a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[13]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[13]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess unreacted material using size-exclusion chromatography.[13]
-
Storage: Store the final conjugate at 4°C until ready for use.[13]
Visualizations
Caption: Workflow for TCO-labeling of proteins and subsequent tetrazine ligation.
Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TCO-PEG12-Acid Conjugation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for the development of novel therapeutics and diagnostics. The validation of these conjugations is a critical quality control step, ensuring the desired product has been successfully synthesized. This guide provides a comprehensive comparison of T-PEG12-acid for bioconjugation, with a focus on validation by mass spectrometry. We present detailed experimental protocols and comparative data to support the selection of optimal conjugation strategies.
TCO-PEG12-acid is a popular reagent for bioconjugation, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-modified molecule. This "click chemistry" approach offers rapid reaction kinetics and high specificity, even in complex biological milieu. The incorporated polyethylene (B3416737) glycol (PEG) linker, with 12 PEG units, enhances solubility and reduces steric hindrance of the conjugated molecule.
This guide will compare the validation of this compound conjugation with a traditional amine-reactive N-hydroxysuccinimide (NHS) ester-based PEGylation method. We will detail the conjugation of these linkers to a model peptide, Angiotensin II, and the subsequent analysis by mass spectrometry to confirm successful conjugation.
Comparative Analysis of Conjugation Chemistries
The choice of conjugation chemistry is critical and depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare this compound, which requires a two-step process (initial modification with TCO followed by reaction with a tetrazine), with a direct, one-step NHS-ester conjugation.
| Feature | This compound (via iEDDA) | NHS-PEG12-Ester |
| Reaction Type | Inverse-electron-demand Diels-Alder cycloaddition (Bioorthogonal) | Nucleophilic acyl substitution |
| Reactive Partner | Tetrazine-modified molecule | Primary amines (e.g., lysine (B10760008) residues, N-terminus) |
| Reaction Speed | Very fast (up to 10^5 M⁻¹s⁻¹)[1] | Moderate |
| Specificity | Highly specific for tetrazine, bioorthogonal | Reacts with available primary amines, potentially leading to a heterogeneous product |
| Reaction Conditions | Physiological pH, aqueous buffers | pH 7-9, requires amine-free buffers |
| Stability of Linkage | Stable dihydropyridazine | Stable amide bond |
| Catalyst Required | None | None |
Experimental Validation by Mass Spectrometry
Mass spectrometry is a powerful analytical technique for the characterization of bioconjugates, providing direct evidence of successful conjugation by measuring the mass of the modified molecule.[2][3][4] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry can be employed for this purpose.
Expected Mass Spectrometry Data
The successful conjugation of this compound or NHS-PEG12-ester to the model peptide Angiotensin II (Molecular Weight = 1046.2 Da) will result in a predictable mass shift in the mass spectrum.
| Conjugation Reagent | Molecular Weight of Reagent | Expected Mass of Conjugated Angiotensin II |
| This compound | ~757.9 Da | ~1804.1 Da (after reaction with amine) |
| NHS-PEG12-ester | ~801.9 Da | ~1730.1 Da |
Note: The final mass of the this compound conjugate will also include the mass of the tetrazine-containing reaction partner.
Experimental Protocols
Conjugation of this compound to Angiotensin II
This protocol describes the initial activation of an amine-containing peptide with this compound.
Materials:
-
Angiotensin II (or other amine-containing peptide)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Peptide Solution Preparation: Dissolve Angiotensin II in DMF at a concentration of 10 mg/mL.
-
Reagent Preparation: Dissolve this compound in DMF to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the Angiotensin II solution with a 1.5 molar excess of the this compound solution.
-
Base Addition: Add DIPEA to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Purification: The TCO-modified peptide can be purified from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of NHS-PEG12-Ester to Angiotensin II
Materials:
-
Angiotensin II
-
NHS-PEG12-ester
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
Procedure:
-
Peptide Solution Preparation: Dissolve Angiotensin II in the reaction buffer to a concentration of 5 mg/mL.[5]
-
Reagent Preparation: Immediately before use, dissolve NHS-PEG12-ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG12-ester to the peptide solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50 mM Tris-HCl, pH 7.5.
-
Purification: Remove excess and hydrolyzed NHS-ester reagent by size-exclusion chromatography or dialysis.
Mass Spectrometry Analysis Protocol (MALDI-TOF)
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of sinapinic acid in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the purified conjugated peptide solution to the matrix spot and mix by gentle pipetting.
-
Drying: Allow the spot to air dry completely at room temperature.
Instrumentation and Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Mode: Positive ion, linear or reflector mode.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.
-
Mass Range: Set the mass range to encompass the expected molecular weights of the unconjugated and conjugated peptide.
-
Calibration: Calibrate the instrument using a standard peptide mixture of known molecular weights.
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the unconjugated peptide and the new peak corresponding to the PEGylated peptide.
-
The mass difference between these two peaks should correspond to the mass of the attached TCO-PEG12 or NHS-PEG12 moiety.
Visualizing the Workflow
Caption: Experimental workflow for peptide conjugation and mass spectrometry validation.
Signaling Pathway Context
The ability to conjugate molecules with high precision is fundamental in studying and manipulating cellular signaling pathways. For instance, a TCO-modified peptide could be used to deliver a therapeutic payload to a specific cell type by reacting with a tetrazine-labeled antibody that targets a cell surface receptor.
Caption: Targeted drug delivery via bioorthogonal ligation at the cell surface.
References
- 1. genscript.com [genscript.com]
- 2. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of TCO-PEG12-acid and DBCO-PEG12-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal "click" chemistry, enabling the precise and efficient covalent linking of molecules in complex biological environments. Among the most powerful tools in this arena are strain-promoted cycloaddition reactions, which obviate the need for cytotoxic copper catalysts. This guide provides a detailed, objective comparison of two leading reagents in this class: TCO-PEG12-acid and DBCO-PEG12-acid, focusing on their performance, stability, and utility in bioconjugation applications.
Introduction to TCO and DBCO Chemistries
Both this compound and DBCO-PEG12-acid are heterobifunctional linkers that feature a terminal carboxylic acid and a bioorthogonal reactive group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances aqueous solubility and reduces steric hindrance. The key difference lies in their bioorthogonal reactive moieties:
-
TCO (trans-cyclooctene) : Reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics.[1]
-
DBCO (dibenzocyclooctyne) : Participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1]
The choice between these two chemistries has significant implications for conjugation efficiency, reaction conditions, and the stability of the resulting conjugate.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which quantifies the reaction speed. The TCO-tetrazine ligation is renowned for being orders of magnitude faster than the DBCO-azide reaction.
| Feature | This compound | DBCO-PEG12-acid | Reference |
| Reaction Partner | Tetrazine | Azide (B81097) | [1] |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | [1] |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | ~800 - 30,000 | ~1 - 2 | [2] |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | [1] |
| Stability | Good; susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and certain metals. | Good; can be unstable in the presence of some reducing agents like TCEP. | [1][3] |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of TCO and DBCO dictate their reaction pathways and inform the design of bioconjugation experiments.
TCO-Tetrazine Ligation
The reaction between TCO and tetrazine proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly driving the reaction to completion.
DBCO-Azide Ligation
The SPAAC reaction involves a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide, forming a stable triazole ring.
General Experimental Workflow for Antibody Conjugation
The terminal carboxylic acid on both this compound and DBCO-PEG12-acid allows for their conjugation to primary amines (e.g., lysine (B10760008) residues on an antibody) following activation, typically to an N-hydroxysuccinimide (NHS) ester.
Experimental Protocols
The following are generalized protocols for the conjugation of an antibody using either this compound or DBCO-PEG12-acid. These protocols assume the initial activation of the carboxylic acid to an NHS ester. For simplicity, the protocols start with the commercially available NHS ester versions, which is a common starting point.
Protocol 1: Antibody Labeling with TCO-PEG12-NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at 1-5 mg/mL.
-
TCO-PEG12-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns for buffer exchange/purification.
Procedure:
-
Preparation : Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup : Add a 10- to 20-fold molar excess of the TCO-PEG12-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
Quenching : Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification : Remove excess, unreacted TCO linker using a desalting column equilibrated with PBS.
-
Bioorthogonal Ligation : The purified TCO-labeled antibody is now ready for reaction with a tetrazine-functionalized molecule. Add a 1.5 to 5-fold molar excess of the tetrazine payload. The reaction is typically complete within 30-60 minutes at room temperature.[4][5]
Protocol 2: Antibody Labeling with DBCO-PEG12-NHS Ester
Materials:
-
Antibody in an amine-free, azide-free buffer (e.g., PBS, pH 7.4-8.0) at 1-5 mg/mL.
-
DBCO-PEG12-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns for buffer exchange/purification.
Procedure:
-
Preparation : Ensure the antibody solution is free of amine- and azide-containing buffers. Perform a buffer exchange into PBS if necessary.
-
Reaction Setup : Add a 10- to 20-fold molar excess of the DBCO-PEG12-NHS ester solution to the antibody solution. Keep the final solvent concentration below 20%.[6]
-
Incubation : Incubate the reaction for 60 minutes at room temperature with gentle agitation.[6]
-
Quenching : Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.[6]
-
Purification : Purify the DBCO-labeled antibody from excess linker using a desalting column.
-
Bioorthogonal Ligation : The purified DBCO-labeled antibody can now be conjugated with an azide-functionalized molecule. Add a 2 to 4-fold molar excess of the azide payload.[6] The reaction should be incubated for 4-12 hours at room temperature or overnight at 4°C to ensure completion.[6][7]
Conclusion and Recommendations
The choice between this compound and DBCO-PEG12-acid is primarily dictated by the kinetic requirements of the application.
Choose this compound when:
-
Speed is critical : The unparalleled reaction rate is ideal for in vivo imaging, pre-targeting strategies, or applications involving low concentrations of reactants.[2]
-
Rapid and complete conjugation is needed : The fast kinetics can lead to higher conjugation efficiencies in shorter timeframes.[1]
Choose DBCO-PEG12-acid when:
-
Longer reaction times are acceptable : The reaction is slower but still highly efficient and specific.
-
The reaction partner is limited to an azide : SPAAC chemistry is a robust and widely used bioorthogonal reaction.
-
Potential TCO instability is a concern : While generally stable, TCO's susceptibility to isomerization might be a factor in long-term studies or under specific conditions.
Both linkers offer the benefits of copper-free click chemistry, ensuring high biocompatibility for live-cell labeling and in vivo applications. The inclusion of the PEG12 spacer in both molecules enhances their utility by improving solubility and minimizing potential aggregation of the labeled biomolecules. By understanding the fundamental differences in their reactivity and stability, researchers can select the optimal tool to advance their bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to TCO Reagents: The Impact of PEG Linker Length (PEG4 vs. PEG12)
For researchers, scientists, and professionals in drug development, the precise control over bioconjugation is paramount. The bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out for its exceptional speed and specificity, enabling the creation of complex bioconjugates in aqueous environments.[1][2] The incorporation of polyethylene (B3416737) glycol (PEG) linkers into TCO reagents further refines their properties, with the length of the PEG chain being a critical determinant of the final conjugate's performance.[3][4] This guide provides an objective comparison of TCO reagents featuring two different length PEG linkers, PEG4 and PEG12, supported by experimental data and detailed protocols.
The Influence of PEG Linker Length on TCO Reagent Performance
The choice between a shorter (PEG4) and a longer (PEG12) PEG linker can significantly impact several key physicochemical and biological properties of the resulting bioconjugate. These include solubility, stability, pharmacokinetics, and steric hindrance, all of which can affect the efficacy and safety of a therapeutic or diagnostic agent.[3]
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed differences between TCO reagents functionalized with PEG4 and PEG12 linkers, based on established principles of PEGylation and available experimental data.
Table 1: Physicochemical Properties of TCO-PEG4 vs. TCO-PEG12 Reagents
| Property | TCO-PEG4 | TCO-PEG12 | Rationale and Key Findings |
| Molecular Weight | Lower | Higher | The molecular weight of TCO-PEG4-NHS ester is 514.57 g/mol , while TCO-PEG12-NHS ester is 866.99 g/mol . This difference can influence the overall size and hydrodynamic radius of the final bioconjugate. |
| Hydrophilicity/Solubility | Good | Excellent | Increasing the number of ethylene (B1197577) glycol units enhances the hydrophilicity of the reagent. This can be crucial for preventing aggregation of hydrophobic drug payloads in antibody-drug conjugates (ADCs). |
| Steric Hindrance | Lower | Higher | The longer PEG12 chain can create more distance between the conjugated molecules, which can be beneficial in overcoming steric hindrance but may also impact binding affinity in some cases. |
| Reaction Kinetics | Potentially Faster | Potentially Slower | While the intrinsic reactivity of the TCO group with tetrazine is extremely fast, a very long PEG linker might slightly reduce the reaction rate due to increased steric hindrance. However, for many applications, this difference is negligible. |
Table 2: Biological Performance of Bioconjugates with PEG4 vs. PEG12 Linkers
| Performance Metric | Conjugate with PEG4 Linker | Conjugate with PEG12 Linker | Rationale and Key Findings |
| Pharmacokinetics (Half-life) | Shorter | Longer | Longer PEG chains generally lead to a longer circulation half-life by increasing the hydrodynamic size of the conjugate, thus reducing renal clearance. Studies on ADCs have shown that increasing the PEG chain length from 2 to 24 units leads to increased plasma and tumor exposures. |
| Immunogenicity | Lower | Potentially Higher | While PEGylation generally reduces immunogenicity, longer PEG chains have a higher potential to be recognized by pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance. |
| Tumor/Tissue Penetration | Potentially Better | Potentially Slower | The smaller size of conjugates with a PEG4 linker may allow for better penetration into dense tumor tissues. |
| Off-Target Toxicity | Potentially Higher | Potentially Lower | The increased hydrophilicity and longer circulation of conjugates with a PEG12 linker can lead to reduced off-target toxicity by minimizing non-specific interactions. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of TCO-PEG4 and TCO-PEG12 reagents. Below are protocols for key experiments.
Protocol 1: Antibody Conjugation with TCO-PEG-NHS Esters
This protocol describes the conjugation of TCO-PEG4-NHS and TCO-PEG12-NHS esters to a model antibody.
Materials:
-
Antibody solution (e.g., 2 mg/mL in 1X PBS, pH 7.4)
-
TCO-PEG4-NHS ester and TCO-PEG12-NHS ester (e.g., 10 mg/mL in anhydrous DMSO)
-
0.5 M Sodium Bicarbonate (NaHCO3), pH 8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Zeba™ Spin Desalting Columns (40K MWCO)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to 1X PBS, pH 7.4, using a desalting column. Adjust the antibody concentration to 2 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Let the vial warm to room temperature for 20 minutes before opening to prevent moisture condensation.
-
Conjugation Reaction: Add 1/10th volume of 0.5 M NaHCO3 to the antibody solution. Then, add a 15-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for 15 minutes on ice.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with 1X PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.
Protocol 2: Reaction Kinetics Measurement by Stopped-Flow Spectrophotometry
This protocol allows for the determination of the second-order rate constant of the TCO-tetrazine reaction.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
A tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488) with a known concentration in a suitable buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the TCO-conjugated antibody and the tetrazine-fluorophore conjugate at known concentrations in PBS.
-
Instrument Setup: Set up the stopped-flow instrument to monitor the change in absorbance of the tetrazine at its maximum absorbance wavelength (typically around 520-540 nm).
-
Reaction Initiation: Rapidly mix equal volumes of the TCO-conjugated antibody and tetrazine-fluorophore solutions in the stopped-flow instrument.
-
Data Acquisition: Record the decrease in absorbance over time.
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the reactant in excess.
Visualizing the Concepts
Diagrams can help clarify the relationships between linker length and the resulting properties of the bioconjugate.
Caption: Comparison of properties for PEG4 vs. PEG12 TCO linkers.
Caption: Workflow for TCO-antibody conjugation and kinetic analysis.
Conclusion
The selection of the optimal PEG linker length for a TCO reagent is a critical decision in the design of bioconjugates. A shorter PEG4 linker may be advantageous in applications where rapid clearance and deep tissue penetration are desired. Conversely, a longer PEG12 linker is often preferred for enhancing the solubility of hydrophobic payloads and extending the circulation half-life of the bioconjugate, which can lead to improved therapeutic efficacy. The choice ultimately depends on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic profile of the final conjugate. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision between TCO-PEG4 and TCO-PEG12 reagents.
References
A Head-to-Head Battle of Bioorthogonal Reactions: Kinetic Analysis of TCO-Tetrazine versus SPAAC
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the choice of "click chemistry" can be pivotal. The ideal reaction must be rapid, specific, and biocompatible. This guide provides an objective comparison of the reaction kinetics of two prominent bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Supported by experimental data, this comparison aims to empower informed decisions for specific research applications.
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which is a direct measure of the reaction speed. The TCO-tetrazine ligation is renowned for its remarkable speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions, including SPAAC.[1] This rapid ligation is crucial for applications where low concentrations of reactants are used or when the temporal resolution of labeling is critical, such as in live-cell imaging and in vivo pre-targeting strategies.[1][2]
Quantitative Comparison of Reaction Kinetics
The following table summarizes the reported second-order rate constants (k₂) for TCO-tetrazine ligation and SPAAC reactions, highlighting the significant kinetic advantage of the TCO-tetrazine reaction. It is important to note that reaction rates can vary depending on the specific substituents on the reactants and the experimental conditions.[1][3]
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~800 - 30,000 (up to 10⁷ reported) | Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the tetrazine and TCO. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide (B81097) | ~10⁻³ - 1 (some sources report up to ~1-2 for DBCO and higher for other strained alkynes) | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne. |
Reaction Mechanisms and Experimental Workflows
The distinct mechanisms of the TCO-tetrazine ligation and SPAAC contribute to their differing kinetics. The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder cycloaddition, a type of [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion. SPAAC, on the other hand, is a Huisgen 1,3-dipolar cycloaddition between a strained alkyne and an azide to form a stable triazole linkage.
The determination of the kinetic parameters for these reactions typically involves monitoring the change in concentration of a reactant or product over time. Common analytical techniques include UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Detailed Experimental Protocols
Accurate determination of reaction kinetics is paramount for comparing and selecting the appropriate bioorthogonal reaction for a specific application. Below are generalized protocols for monitoring TCO-tetrazine and SPAAC reactions using UV-Vis spectrophotometry and NMR spectroscopy.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is particularly useful for the TCO-tetrazine ligation, as tetrazines have a characteristic absorbance in the visible region that disappears upon reaction.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO and tetrazine reactants in a suitable solvent (e.g., DMSO or DMF).
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax in the reaction buffer.
-
Reaction Setup: In a cuvette, add the reaction buffer and the TCO solution. To simplify kinetic analysis, it is often desirable to use pseudo-first-order conditions by having one reactant in large excess (at least 10-fold).
-
Initiate Reaction: Start the measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Protocol 2: Kinetic Analysis by NMR Spectroscopy
NMR spectroscopy can be used to monitor the kinetics of reactions by integrating the signals of reactant and product protons over time. This method is applicable to both TCO-tetrazine and SPAAC reactions.
Materials:
-
TCO-functionalized or strained alkyne-functionalized molecule
-
Tetrazine-functionalized or azide-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (optional, for quantitative measurements)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, combine the reactants in the chosen deuterated solvent at known concentrations.
-
Acquire Initial Spectrum: Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time. Fit the data to the appropriate second-order rate equation to determine the second-order rate constant (k₂).
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the TCO-tetrazine ligation stands out as a premier choice. Its advantages over SPAAC, particularly for in vivo and live-cell applications where reaction speed at low concentrations is critical, are substantial. The ability to perform rapid and clean conjugations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging. However, the choice of reaction will always depend on the specific experimental context, and a thorough understanding of the kinetics is essential for successful application.
References
A Head-to-Head Comparison: TCO-PEG12-acid Conjugates vs. Key Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is paramount. The choice of linker can significantly impact the outcome of applications ranging from in vivo imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of conjugates labeled with TCO-PEG12-acid against a primary alternative, DBCO-PEG12-acid, with a focus on performance metrics and supporting experimental data.
This compound has emerged as a powerful tool in bioconjugation, leveraging the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This guide will delve into the characterization of conjugates formed using this system and compare them to those created with the widely used strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry, specifically using DBCO (dibenzocyclooctyne) linkers.
Performance Comparison of Bioorthogonal Labeling Chemistries
The efficacy of a bioconjugation strategy is determined by several key factors, including the speed of the reaction, the stability of the resulting conjugate, and the overall impact on the biomolecule's function. The following table summarizes the key quantitative performance metrics for the TCO-tetrazine ligation versus the DBCO-azide reaction.
| Feature | TCO-Tetrazine Ligation | DBCO-Azide (SPAAC) | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition | [1][2] |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | [1][3] |
| Biocompatibility | Excellent; no catalyst required.[4] | Excellent; no catalyst required. | [5] |
| Specificity | Highly specific reaction between TCO and tetrazine.[4] | Highly specific reaction between DBCO and azide (B81097). | [5] |
| Stability of Linker (TCO vs. DBCO) | TCO can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols.[6][7] | DBCO is generally stable under physiological conditions. | |
| Stability of Conjugate (Dihydropyridazine vs. Triazole) | Stable covalent bond. | Stable covalent bond. | [8] |
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments to characterize and compare this compound and DBCO-PEG12-acid labeled conjugates.
Protocol 1: General Procedure for Protein Labeling with this compound or DBCO-PEG12-acid
This protocol describes the initial functionalization of a protein with either a TCO or DBCO moiety using the corresponding carboxylic acid linker.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound or DBCO-PEG12-acid
-
Anhydrous DMSO
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.[9]
-
Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound or DBCO-PEG12-acid in anhydrous DMSO.
-
Activation of Carboxylic Acid: a. In a separate microcentrifuge tube, dissolve the PEGylated linker, EDC, and Sulfo-NHS in Activation Buffer to a final concentration of 10 mM each. b. Incubate for 15 minutes at room temperature to generate the active Sulfo-NHS ester.
-
Labeling Reaction: a. Add a 20-fold molar excess of the activated linker solution to the protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[10]
-
Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[11]
Protocol 2: Bioorthogonal Reaction with a Tetrazine or Azide Probe
This protocol describes the second step of the labeling process, where the TCO- or DBCO-functionalized protein is reacted with a corresponding tetrazine or azide probe (e.g., a fluorescent dye).
Materials:
-
TCO- or DBCO-labeled protein
-
Tetrazine- or Azide-functionalized probe (e.g., Tetrazine-Dye or Azide-Dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: a. Prepare the TCO- or DBCO-labeled protein in the desired reaction buffer. b. Dissolve the tetrazine- or azide-functionalized probe in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: a. Add a 1.5 to 5-fold molar excess of the probe to the labeled protein solution. b. Incubate the reaction mixture. For TCO-tetrazine reactions, 30 minutes to 1 hour at room temperature is typically sufficient due to the fast kinetics.[9] For DBCO-azide reactions, incubation for 2-4 hours at room temperature or overnight at 4°C may be required.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted probe using size-exclusion chromatography.
Visualizing the Workflow and Chemical Principles
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz (DOT language).
Caption: A two-step workflow for labeling proteins with TCO or DBCO moieties followed by bioorthogonal ligation.
Caption: Comparison of reaction kinetics between TCO-tetrazine and DBCO-azide bioorthogonal reactions.
Conclusion
The characterization of this compound labeled conjugates reveals a powerful system for bioconjugation, primarily distinguished by the unparalleled speed of the TCO-tetrazine ligation. This makes it an ideal choice for applications requiring rapid labeling, particularly at low concentrations of reactants.[12] However, the stability of the TCO group, especially in thiol-containing environments, is a critical consideration.[6][7]
In contrast, DBCO-PEG12-acid, while participating in a slower SPAAC reaction, offers excellent stability. The choice between these two leading bioorthogonal chemistries will ultimately depend on the specific requirements of the experiment. For applications where reaction speed is paramount, such as in vivo pre-targeting with short-lived imaging agents, TCO-based linkers are superior.[12] For experiments where long-term stability of the functionalized biomolecule prior to the final ligation is crucial, DBCO-based linkers may be the more prudent choice. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the unique demands of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG12-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals [mdpi.com]
TCO-Based Click Chemistry: A Superior Alternative to Copper-Catalyzed Methods for Bioconjugation
In the rapidly evolving landscape of bioconjugation, researchers and drug development professionals are increasingly turning to TCO-based click chemistry as a more advantageous alternative to traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). This preference is driven by the inherent limitations of copper catalysis, most notably its cytotoxicity, which can compromise studies in living systems. TCO-based methods, a cornerstone of copper-free click chemistry, offer a compelling combination of rapid reaction kinetics, exceptional biocompatibility, and high specificity, making them the gold standard for applications ranging from live-cell imaging to the development of targeted therapeutics.
The primary advantage of TCO-based click chemistry, specifically the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, lies in its bioorthogonal nature. This inverse-electron-demand Diels-Alder (IEDDA) reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] In stark contrast, the copper(I) catalyst essential for CuAAC can induce the generation of reactive oxygen species (ROS), leading to cellular damage and limiting its applicability in vivo.[3][4]
Kinetic Superiority of TCO-Based Click Chemistry
The performance of click chemistry reactions is quantitatively evaluated by their second-order rate constants (k₂), which provide a direct measure of reaction speed. TCO-tetrazine ligations exhibit exceptionally fast kinetics, often orders of magnitude higher than both CuAAC and another common copper-free method, strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This rapid reactivity is crucial for applications involving low concentrations of biomolecules, enabling efficient labeling and conjugation in a timely manner.
| Feature | TCO-Tetrazine Ligation (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶ | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, neutral pH | Requires copper(I) catalyst, reducing agents, and ligands | Aqueous media, room temperature |
| Byproducts | Nitrogen gas (N₂) | None | None |
Biocompatibility and Cytotoxicity: A Clear Distinction
The absence of a copper catalyst is the most significant advantage of TCO-based click chemistry in biological applications. Copper ions are known to be toxic to cells, which can interfere with biological processes and compromise the integrity of experiments conducted in living systems. While ligands can be used to chelate copper and reduce its toxicity, the potential for adverse effects remains a concern. TCO-based methods, being catalyst-free, circumvent this issue entirely, ensuring that the observed biological effects are a direct result of the intended molecular interaction rather than a consequence of catalyst-induced toxicity.
Experimental Protocols
To provide a practical framework for researchers, this section outlines detailed methodologies for key experiments to compare TCO-based and copper-catalyzed click chemistry.
Determining Second-Order Rate Constants
Objective: To quantify and compare the reaction kinetics of TCO-tetrazine ligation and CuAAC.
Methodology: Stopped-flow spectrophotometry is a common technique for measuring fast reaction kinetics. The reaction is monitored by observing the change in absorbance of a chromophoric reactant over time.
Protocol for TCO-Tetrazine Ligation:
-
Reagent Preparation:
-
Prepare a stock solution of a tetrazine derivative (e.g., 0.1 mM in a suitable buffer like PBS, pH 7.4).
-
Prepare a series of stock solutions of the TCO derivative at different concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM in the same buffer).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load the tetrazine solution into one syringe and one of the TCO solutions into the other.
-
Initiate the reaction by rapidly mixing equal volumes of the two solutions.
-
Monitor the decay of the tetrazine absorbance at its maximum wavelength (typically around 520-540 nm).
-
-
Data Analysis:
-
Fit the absorbance decay to a pseudo-first-order exponential function to obtain the observed rate constant (k_obs).
-
Plot k_obs against the concentration of the TCO derivative. The slope of the resulting linear fit represents the second-order rate constant (k₂).
-
Protocol for CuAAC:
-
Reagent Preparation:
-
Prepare stock solutions of the azide (B81097) and alkyne reactants in an appropriate buffer.
-
Prepare a fresh solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA).
-
-
Reaction and Analysis:
-
Due to the slower kinetics compared to TCO-tetrazine ligation, the reaction progress can often be monitored using HPLC or NMR spectroscopy by taking aliquots at different time points.
-
Mix the azide, alkyne, and the copper catalyst solution to initiate the reaction.
-
Quench the reaction at various time points and analyze the product formation.
-
Determine the rate constant by fitting the concentration-time data to the appropriate rate law.
-
Comparative Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of TCO-based click chemistry and CuAAC on a mammalian cell line.
Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa or Jurkat cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
TCO-Tetrazine Group: Treat cells with varying concentrations of the TCO and tetrazine reagents.
-
CuAAC Group: Treat cells with the alkyne, azide, and varying concentrations of the copper(II) sulfate/sodium ascorbate/ligand mixture.
-
Control Groups: Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the cells with the respective reagents for a defined period (e.g., 4, 12, or 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Compare the viability of cells treated with the TCO-tetrazine reagents to those treated with the CuAAC components to assess the relative cytotoxicity.
-
Visualizing the Chemical Pathways and Workflows
To further elucidate the differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Caption: A comparison of the reaction mechanisms for TCO-tetrazine ligation and CuAAC.
Caption: A simplified workflow comparison for bioconjugation using TCO-based and CuAAC methods.
References
- 1. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
A Comparative Guide to the Stability of TCO-Conjugates in Biological Media
For researchers, scientists, and drug development professionals, the success of bioconjugation strategies hinges on the stability of the chemical linkages involved. The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a powerful tool for bioorthogonal chemistry due to its exceptionally fast reaction rates.[1] However, the stability of TCO-conjugates in complex biological environments is a critical parameter that dictates their utility in applications ranging from in vivo imaging to antibody-drug conjugates (ADCs). This guide provides an objective comparison of the stability of TCO-conjugates with alternative bioorthogonal chemistries, supported by experimental data and detailed protocols.
Stability of TCO Derivatives: A Balancing Act Between Reactivity and Durability
The reactivity of TCOs in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines is driven by ring strain.[2][3] While highly strained TCOs exhibit faster reaction kinetics, this often comes at the cost of reduced stability.[2][3] The primary pathway for the degradation of TCOs is isomerization to their unreactive cis-cyclooctene (CCO) form, which can be catalyzed by thiols and serum proteins.[4][5]
Conformationally strained TCOs, such as s-TCO and d-TCO, are particularly susceptible to this isomerization.[2][3] For instance, in the presence of 30 mM mercaptoethanol at pH 7.4, d-TCO showed 43% isomerization after 5 hours.[2] More stable, less strained TCO derivatives are often preferred for applications requiring long-term stability in biological media.[3]
Table 1: Comparative Stability of TCO Derivatives
| TCO Derivative | Conditions | Stability Metric | Reference |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | [2] |
| s-TCO | 30 mM mercaptoethanol | Susceptible to isomerization | [2] |
| oxoTCO | Open flask, 30°C | 37% degradation after 3 days | [3] |
| Parent TCO | High thiol concentrations | More resilient to isomerization | [2][3] |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours | [4] |
The Tetrazine Partner: A Key Determinant of Stability and Reactivity
The stability of the resulting conjugate is also influenced by the tetrazine ligation partner. Tetrazines substituted with electron-donating groups tend to be more stable but exhibit slower cycloaddition kinetics.[6] Conversely, tetrazines with electron-withdrawing groups are more reactive but less stable in biological media.[7]
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 ± 15,000 | [2] |
| s-TCO | Water-soluble tetrazine | Water | 25 | 3,300,000 ± 40,000 | [2] |
| 5-hydroxy-TCO (axial) | Water-soluble tetrazine | Water | 25 | 80,200 ± 200 | [2] |
| 5-hydroxy-TCO (equatorial) | Water-soluble tetrazine | Water | 25 | 22,600 ± 40 | [2] |
| TCO-PEG₄ | Me2Pyr-tetrazine | DPBS | 37 | 5,120 | [7] |
| TCO-PEG₄ | DHP₂-tetrazine | DPBS | 37 | 6,450 | [7] |
Alternative Bioorthogonal Chemistries
While the TCO-tetrazine ligation is renowned for its speed, other bioorthogonal reactions offer different stability profiles that may be advantageous for specific applications.
-
DBCO-Azide Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Dibenzocyclooctyne (DBCO) is generally more stable than TCO, particularly in the presence of reducing agents.[8] However, the SPAAC reaction is significantly slower than the TCO-tetrazine ligation.[8]
-
Maleimide-Thiol Conjugation: This is a widely used method, but the resulting thioether bond can be susceptible to retro-Michael reactions, leading to deconjugation, especially in the presence of other thiols.[9]
Experimental Protocols
Protocol 1: General TCO-Tetrazine Ligation for Protein Conjugation
This protocol outlines the general steps for labeling a protein with a TCO group and subsequent ligation with a tetrazine-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-labeled molecule (e.g., fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[1]
-
TCO Functionalization: Add a 10- to 20-fold molar excess of TCO-NHS ester to the protein solution.[1] Incubate at room temperature for 30-60 minutes.
-
Purification: Remove excess TCO-NHS ester using a desalting column.
-
Tetrazine Ligation: Add a slight molar excess (1.1 to 2-fold) of the tetrazine-labeled molecule to the TCO-functionalized protein.[1]
-
Reaction: Allow the reaction to proceed at room temperature for 10-60 minutes.[1]
-
Final Purification: Purify the final conjugate using size exclusion chromatography to remove unreacted tetrazine.[1]
Protocol 2: Assay for TCO-Conjugate Stability in Serum
This protocol describes a method to evaluate the stability of a TCO-conjugate in serum over time.
Materials:
-
TCO-conjugated molecule (e.g., antibody-TCO)
-
Fresh mouse or human serum
-
PBS, pH 7.4
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Incubation: Incubate the TCO-conjugate in 50% fresh serum at 37°C.[4] A control sample should be incubated in PBS.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Sample Preparation: Precipitate serum proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of intact TCO-conjugate remaining. The appearance of a new peak corresponding to the isomerized cis-cyclooctene conjugate can also be monitored.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of TCO and Other Bioorthogonal Labeling Reagents
In the rapidly advancing field of chemical biology, bioorthogonal chemistry provides indispensable tools for labeling and visualizing biomolecules in their native environments. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has emerged as a frontrunner due to its exceptionally fast kinetics and excellent biocompatibility. This guide presents an objective comparison of TCO-tetrazine ligation with other prominent bioorthogonal labeling reagents, namely those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), supported by quantitative data and detailed experimental protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal bioorthogonal tool for their specific applications.
Quantitative Comparison of Key Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is primarily determined by its second-order rate constant (k₂), which reflects the reaction speed. Other critical parameters include the stability of the reactants under physiological conditions and their biocompatibility. The following table summarizes these key performance indicators for the TCO-tetrazine ligation, SPAAC, and CuAAC.
| Feature | TCO-Tetrazine Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 3.3 x 10⁶ | 1.2 x 10⁻³ - 1 | 10 - 10⁴ |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Aqueous media, physiological pH, room temperature | Requires copper(I) catalyst and ligands |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
| Stability of Reactants | TCO can isomerize to the less reactive cis-isomer; tetrazine stability varies with substitution. | Cyclooctynes can be unstable; azides are generally stable. | Azides and terminal alkynes are generally stable. |
| Product Stability | Stable dihydropyridazine (B8628806) bond | Stable triazole ring | Stable triazole ring |
The Decisive Advantages of TCO-Tetrazine Ligation
The quantitative data highlights the primary advantages of the TCO-tetrazine ligation:
-
Unparalleled Reaction Speed: With rate constants orders of magnitude higher than SPAAC and CuAAC, the TCO-tetrazine ligation is the fastest known bioorthogonal reaction. This exceptional speed is crucial for applications involving low concentrations of reactants, as is often the case in biological systems, enabling efficient labeling with minimal reagent.
-
Superior Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper, making it ideal for live-cell imaging and in vivo studies.
-
High Specificity and Orthogonality: TCO and tetrazine moieties are abiotic and do not cross-react with endogenous functional groups, ensuring clean and specific labeling.
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol is adapted from established methods for measuring fast bioorthogonal reactions.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for TCO-ADCs
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs), including those utilizing trans-cyclooctene (B1233481) (TCO) linkers. The DAR, representing the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC.
This guide provides a comprehensive comparison of the primary analytical techniques used to determine the DAR of TCO-ADCs. It includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in method selection and implementation.
Comparison of Key Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required. The four principal methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are compared below.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug. | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs. | Separates molecules based on their hydrophobicity under denaturing conditions. | Separates molecules based on hydrophobicity and determines their mass-to-charge ratio for precise mass determination. |
| Information Provided | Average DAR. | Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). | Average DAR and distribution of drug-loaded light and heavy chains (after reduction). | Precise mass of intact ADC and its fragments, average DAR, and drug distribution.[][2] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[][3] | Provides information on drug load distribution under non-denaturing conditions, preserving the native ADC structure.[] | High resolution, and orthogonal to HIC. Can be coupled with MS. | High accuracy, specificity, and provides detailed molecular information. Can be used for both intact and reduced ADCs. |
| Limitations | Provides only the average DAR and can be prone to interference from other absorbing species. Less accurate than other methods. | May require method development for highly hydrophobic payloads. High salt concentrations in mobile phases can be corrosive to equipment. | Denaturing conditions may not be suitable for all ADCs. Typically requires reduction of the ADC. | Higher cost and complexity of instrumentation and data analysis. |
| Typical Sample Conc. | 0.1 - 1.0 mg/mL | 1 - 2 mg/mL | 0.5 - 1 mg/mL | 0.1 - 1 mg/mL |
| Typical Injection Vol. | N/A (cuvette-based) | 10 - 100 µL | 2 - 20 µL | 2 - 10 µL |
| Reproducibility (RSD) | < 5% | < 1% for retention time, < 2% for peak area | < 1% for retention time, < 5% for peak area | < 1% for mass accuracy, < 5% for DAR calculation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as general guides and may require optimization based on the specific TCO-ADC and available instrumentation.
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.
Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the TCO-drug-linker construct (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug-linker at 280 nm (ε_Drug,280_).
-
Sample Preparation: Prepare the TCO-ADC sample in a suitable buffer (e.g., PBS) at a concentration of approximately 0.5 mg/mL.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
Calculation of Concentrations:
-
Concentration of Antibody (C_Ab_): (A_280_ - (ε_Drug,280_ / ε_Drug,λmax_) * A_λmax_) / ε_Ab,280_
-
Concentration of Drug (C_Drug_): A_λmax_ / ε_Drug,λmax_
-
-
DAR Calculation: DAR = C_Drug_ / C_Ab_
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity.
Protocol:
-
Sample Preparation: Dilute the TCO-ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, etc.).
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis
RP-HPLC is often used for reduced ADCs to separate the light and heavy chains.
Protocol:
-
Sample Preparation (Reduction):
-
Dilute the TCO-ADC to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl).
-
Add a reducing agent (e.g., 10 mM DTT or TCEP) and incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the peak areas.
-
Calculate the weighted average DAR based on the relative peak areas of the drug-loaded and unloaded chains.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Determination
LC-MS provides direct mass measurement of the ADC species.
Protocol:
-
Sample Preparation: The TCO-ADC can be analyzed intact or after reduction. For intact analysis under native conditions, dilute the sample in a volatile buffer like ammonium acetate. For denaturing conditions, use a protocol similar to RP-HPLC sample preparation.
-
LC-MS Conditions:
-
LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: For intact ADC analysis under native conditions, a size-exclusion chromatography (SEC) column can be used. For reduced ADC analysis, an RP column as described in the RP-HPLC protocol is suitable.
-
Mobile Phase (Native SEC-MS): Ammonium Acetate in water.
-
Mass Spectrometer: Operated in a mode suitable for large molecule analysis.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.
-
The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualization of Experimental Workflows
References
TCO-PEG12-Acid: A Performance Benchmark Against Industry Standards in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of TCO-PEG12-acid against industry-standard alternatives, supported by experimental data and detailed methodologies.
At the forefront of bioorthogonal "click chemistry," this compound utilizes the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine. This reaction is renowned for its exceptionally fast kinetics.[1][2] A primary alternative is the strain-promoted alkyne-azide cycloaddition (SPAAC), which typically employs a dibenzocyclooctyne (DBCO) moiety. The choice between these chemistries has significant implications for conjugation efficiency and the overall performance of the resulting bioconjugate.[1]
Quantitative Performance Comparison
The following tables summarize key quantitative performance metrics for TCO- and DBCO-based PEG linkers, drawing from various studies to provide a comparative overview.
Table 1: Reaction Kinetics
| Feature | TCO-Tetrazine Ligation | DBCO-Azide Ligation (SPAAC) | Reference |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~800 - 30,000 | ~1 - 2 | [2] |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | [3] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free | [3] |
| Primary Byproduct | Nitrogen gas (N₂) | None | [3] |
Table 2: Impact of PEG Linker Length on ADC Performance
The length of the polyethylene (B3416737) glycol (PEG) chain is a crucial design element that can significantly alter the physicochemical and biological properties of a bioconjugate.[4]
| Property | Shorter PEG Linkers (e.g., PEG4) | Longer PEG Linkers (e.g., PEG12, PEG24) | Reference |
| Solubility and Aggregation | Moderate improvement | Significant improvement, especially for hydrophobic payloads | [5] |
| Steric Hindrance | Less likely to interfere with target binding | May potentially interfere with target binding | [4] |
| In Vitro Cytotoxicity (IC50) | Generally higher potency | May show a slight reduction in potency | [5][6] |
| Pharmacokinetics (Half-life) | Shorter half-life | Prolonged half-life and increased plasma concentration | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the comparison of different PEG linkers in the context of ADCs.
ADC Synthesis and Characterization
1. Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7]
2. Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and the bioorthogonal handle (TCO or DBCO).[7]
3. Conjugation: The drug-linker is then conjugated to the modified antibody. For this compound, the terminal carboxylic acid can be activated to react with primary amine groups on the antibody. Alternatively, a pre-functionalized antibody (e.g., with a tetrazine or azide) is reacted with the corresponding TCO- or DBCO-PEG-payload construct.
4. Purification and Characterization: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR), purity, and aggregation of the ADC are assessed using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.[5]
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using a cell-based cytotoxicity assay, such as the MTT assay.[8][9]
1. Cell Seeding: Target cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[8]
2. ADC Treatment: Serial dilutions of the ADCs with different linkers are prepared and added to the cells. The cells are then incubated for a specified period (e.g., 72-96 hours).[8]
3. Cell Viability Measurement: The percentage of living cells is measured to determine the cytotoxic effect of the ADCs and calculate the half-maximal inhibitory concentration (IC50).[9][10]
Pharmacokinetic Study in Rodents
A pharmacokinetic study is conducted to evaluate the clearance and half-life of the ADC.[5][7]
1. Administration: ADCs with varying PEG linker lengths and conjugation chemistries are administered intravenously to healthy mice or rats at a defined dose.[7]
2. Blood Sampling: Blood samples are collected at predetermined time points post-injection.[7]
3. ADC Quantification: The concentration of the ADC in the plasma is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[8]
Visualizing Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided.
Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Signaling pathway of ADC action from circulation to cell death.
Comparison of TCO-Tetrazine and DBCO-Azide bioorthogonal reactions.
Conclusion
The choice between this compound and its alternatives, such as DBCO-PEG linkers, is dictated by the specific requirements of the application. For applications demanding rapid and efficient conjugation, particularly at low concentrations, the TCO-tetrazine ligation chemistry offered by this compound presents a significant kinetic advantage.[1][2][3] However, factors such as the stability of the TCO group, which can be susceptible to isomerization, should be considered.[1] The length of the PEG linker also plays a critical role in modulating the pharmacokinetic properties and therapeutic index of the bioconjugate.[5][6] Ultimately, a systematic evaluation of different linker chemistries and lengths is crucial in the preclinical development of any new bioconjugate to optimize its performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TCO-PEG12-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists in the dynamic field of drug development. This guide provides essential, immediate safety and logistical information for the proper disposal of TCO-PEG12-acid, a valuable tool in bioconjugation and click chemistry.
This compound, a heterobifunctional PEG linker, is instrumental in creating antibody-drug conjugates and other targeted therapeutics. While its utility in the lab is clear, its proper disposal requires a structured approach to minimize environmental impact and ensure a safe laboratory environment. This document outlines the necessary procedures for the safe handling and disposal of this compound, addressing the informational needs of laboratory personnel.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS is not publicly available, general safety precautions for similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Storage and Stability:
-
Store this compound at -20°C in a tightly sealed container.[1][2][3]
-
Be aware that trans-cyclooctene (B1233481) (TCO) compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO) form.[1][2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be approached by considering its constituent parts: the polyethylene (B3416737) glycol (PEG) backbone and the trans-cyclooctene (TCO) moiety. Polyethylene glycol is generally considered non-hazardous and biodegradable. However, the overall compound should be treated as chemical waste due to the reactive TCO group and its use in a laboratory setting.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., pipette tips, tubes).
-
The container label should include:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Principal Investigator/Lab Contact Information
-
2. Neutralization of Acidity (if applicable):
-
This compound possesses a terminal carboxylic acid. For solutions of the pure compound, neutralization may be a preliminary step before collection.
-
In a designated fume hood, while wearing appropriate PPE, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the this compound solution.
-
Monitor the pH using pH indicator strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Caution: Neutralization reactions can generate heat and gas. Proceed slowly and with caution.
3. Waste Collection and Storage:
-
Collect all this compound waste, including neutralized solutions and contaminated solids, in the designated hazardous waste container.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain. While PEG itself is biodegradable, releasing laboratory chemicals into sanitary sewer systems is generally prohibited.
Quantitative Data Summary
| Parameter | Value/Guideline | Source/Rationale |
| Storage Temperature | -20°C | Supplier recommendations to ensure stability. |
| Target pH for Neutralization | 6.0 - 8.0 | Standard laboratory practice for neutralizing acidic waste. |
| Solubility | Water, DMSO, DCM, DMF | Important for selecting appropriate cleaning and quenching solvents. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory.
References
Personal protective equipment for handling TCO-PEG12-acid
This guide provides crucial safety and logistical information for the handling and disposal of TCO-PEG12-acid, a valuable reagent in bioconjugation and drug development. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. This compound is intended for research use only and is not for use in humans or animals[1].
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the researcher and the chemical is essential to prevent exposure through inhalation, skin contact, or splashing[2]. The following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are regularly inspected for tears or punctures and changed immediately if compromised.
-
Gowns: A laboratory coat or gown, preferably with long sleeves and elastic cuffs, should be worn to protect the arms and body[2]. For procedures with a higher risk of splashing, a gown made of a proven resistant material is recommended[2].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from accidental splashes.
-
Respiratory Protection: While standard handling in a ventilated enclosure may not require respiratory protection, a surgical N-95 respirator is recommended if there is a risk of aerosolization or if working outside of a certified fume hood[2].
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability and reactivity of this compound. The trans-cyclooctene (B1233481) (TCO) moiety has a limited shelf life and can isomerize, leading to a loss of reactivity[3][4].
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the compound in a tightly sealed container at -20°C for long-term storage[3][4][5].
-
For short-term storage (days to weeks), 0 - 4°C is acceptable[5].
-
The product should be stored in a dry, dark environment[5].
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated laboratory fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[2].
-
This compound is soluble in water, DMSO, DCM, and DMF[3].
-
When preparing solutions, use anhydrous solvents like DMF or DMSO and avoid prolonged exposure to moisture[6].
-
Bring the vial to room temperature before opening to prevent condensation.
Experimental Workflow:
The following diagram outlines the general workflow for handling this compound from receipt to use in an experiment.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be disposed of in a designated solid hazardous waste container.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous liquid waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C36H67NO16 | [3] |
| Molecular Weight | 769.92 g/mol | [1] |
| Purity | >96% | [1] |
| Storage Temperature | -20°C | [3] |
| Shipping Temperature | Ambient | [3][5] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
